2,6-Di-tert-butyl-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZEKKZMFRULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191615 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38222-83-2 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38222-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038222832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38222-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83004E89V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the physical properties of 2,6-di-tert-butyl-4-methylpyridine
An In-depth Technical Guide to the Physical Properties of 2,6-Di-tert-butyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a sterically hindered, non-nucleophilic base widely utilized in organic synthesis.
Core Physical and Chemical Properties
This compound, also known as DTBMP, is a white to light brown solid at room temperature.[1] Its sterically hindered nature makes it an effective proton scavenger that does not readily coordinate with Lewis acids, a property that is leveraged in various chemical transformations.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N | [2][3] |
| Molecular Weight | 205.34 g/mol | [1][3] |
| Melting Point | 33-36 °C | [] |
| Boiling Point | 233 °C (at 760 Torr) | [] |
| 148-153 °C (at 95 Torr) | [5] | |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Refractive Index (n20/D) | 1.4763 | [] |
| Vapor Pressure | 0.087 Torr at 25 °C | [6] |
| pKa (in 50% EtOH) | 4.41 | [6] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, and diethyl ether.[][7][8] |
Experimental Protocols
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound like this compound involves using a melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point can be determined by distillation.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.
-
The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. For distillations under reduced pressure, a nomograph can be used to correct the boiling point to atmospheric pressure.
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively.
Methodology:
-
A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, diethyl ether).
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all. For quantitative solubility, analysis of the saturated solution would be required.
Key Synthetic Application: Synthesis of Vinyl Triflates
A significant application of this compound is in the synthesis of vinyl triflates from ketones, where it acts as a non-nucleophilic base to trap the enolate formed.
Experimental Workflow for Vinyl Triflate Synthesis
The following diagram illustrates a typical workflow for the synthesis of a vinyl triflate from a ketone using this compound and trifluoromethanesulfonic anhydride.
Caption: Experimental workflow for the synthesis of vinyl triflates.
Logical Relationship in Vinyl Triflate Synthesis
The role of this compound in this reaction is to selectively react with the proton generated during the enolization of the ketone, without interfering with the electrophilic triflating agent. This is due to its steric bulk, which prevents it from acting as a nucleophile.
Caption: Role of DTBMP in vinyl triflate synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 5. [PDF] Concave Reagents, 45. 2,6-Di-tert-butylpyridine-Loaded Dendrimers and Their Use in Vinyl Triflate Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
Synthesis of 2,6-di-tert-butyl-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered, non-nucleophilic base crucial in various organic transformations. The document details a robust two-step synthesis commencing with the formation of a pyrylium (B1242799) salt intermediate, followed by its conversion to the target pyridine (B92270) derivative. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting. An alternative synthetic route is also briefly discussed.
Introduction
This compound, often abbreviated as DTBMP, is a highly valuable organic base in synthesis due to its unique properties. The bulky tert-butyl groups flanking the nitrogen atom sterically hinder its nucleophilicity, allowing it to act selectively as a proton scavenger without participating in unwanted side reactions such as alkylation or acylation.[1] This characteristic makes it an indispensable reagent in numerous chemical reactions, including the formation of enol triflates, glycosylations, and various acid-catalyzed transformations where the suppression of side reactions is critical. This guide focuses on a reliable and well-documented synthetic procedure for the preparation of DTBMP.
Primary Synthesis Pathway: The Pyrylium Salt Route
The most extensively documented and reliable method for synthesizing this compound proceeds through a two-step process.[2][3][4] The initial step involves the synthesis of 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate. This is followed by the reaction of the pyrylium salt with ammonia (B1221849) to yield the final product.
A diagram illustrating the primary synthesis pathway is provided below:
References
The Basicity of 2,6-di-tert-butyl-4-methylpyridine in Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine, with a focus on its properties in ethanol (B145695). This compound, often abbreviated as DTBMP, is a critical tool in organic synthesis and various pharmaceutical applications where a strong, non-nucleophilic proton scavenger is required. Its unique structure, featuring bulky tert-butyl groups flanking the nitrogen atom, governs its chemical reactivity and basicity.
Understanding the Basicity of this compound
The basicity of a substituted pyridine (B92270) is a balance between electronic and steric effects. Alkyl groups, such as the methyl and tert-butyl groups in DTBMP, are electron-donating and would typically increase the electron density on the nitrogen atom, thereby increasing its basicity. However, the two bulky tert-butyl groups at the ortho positions create significant steric hindrance around the nitrogen's lone pair of electrons. This steric shield impedes the approach of protons and other electrophiles, leading to a lower than expected basicity. This effect is so pronounced that DTBMP is a weaker base than less substituted pyridines.[1][2]
pKa Data for this compound and Related Compounds
| Compound | pKa Value | Solvent System | Notes |
| This compound | 4.41 | 50% Ethanol-Water | Experimental Value[1][3] |
| This compound | 6.88 ± 0.10 | Not Specified | Predicted Value[4] |
| 2,6-di-tert-butylpyridine (B51100) | 3.58 | 50% Aqueous Ethanol | Experimental Value[2][5] |
| Pyridine | 4.38 | 50% Aqueous Ethanol | Experimental Value[2] |
Experimental Protocol for pKa Determination
The determination of the pKa of a compound like this compound in an ethanol-based solvent system can be effectively carried out using potentiometric titration. This method involves monitoring the pH of a solution of the base as a standardized acid solution is incrementally added.
Potentiometric Titration Methodology
1. Materials and Reagents:
-
This compound (high purity)
-
Ethanol (anhydrous, analytical grade)
-
Standardized solution of a strong acid in ethanol (e.g., HCl in ethanol)
-
pH electrode calibrated for use in alcoholic solutions
-
High-precision burette
-
Stirring plate and stir bar
-
Inert gas (e.g., nitrogen or argon) for blanketing the reaction to exclude atmospheric moisture and carbon dioxide.
2. Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of anhydrous ethanol in a titration vessel.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is stirred continuously under an inert atmosphere.
-
The standardized acid solution is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
3. Data Analysis:
-
The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve.
-
The equivalence point is determined from the point of inflection of the curve (often by taking the first or second derivative of the curve).
-
The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated base and the free base are equal.
An alternative method for pKa determination is UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and unprotonated forms of the molecule.[6][7][8][9]
Visualizing Steric Hindrance
The defining characteristic of this compound is its nature as a sterically hindered base. The following diagram illustrates the concept of steric hindrance preventing nucleophilic attack while still allowing for the capture of a small proton.
Caption: Steric hindrance in DTBMP allows protonation but prevents nucleophilic attack by larger electrophiles.
Logical Workflow for pKa Determination
The process of determining the pKa of a substance like this compound follows a structured experimental and analytical workflow.
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. organic chemistry - Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
- 5. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. ijper.org [ijper.org]
- 8. hi-tec.tripod.com [hi-tec.tripod.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
Solubility Profile of 2,6-di-tert-butyl-4-methylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of DTBMP in specific solvents relevant to their work.
Core Topic: Solubility of this compound
This compound is a sterically hindered, non-nucleophilic base widely used in organic synthesis. Its solubility is a critical parameter for reaction setup, purification, and formulation. Understanding its behavior in different organic solvents is essential for its effective application.
Data Presentation: Quantitative and Qualitative Solubility
The following table summarizes the available solubility data for this compound in a range of common organic solvents. It is important to note that much of the available data is qualitative.
| Solvent | Chemical Formula | Solubility | Notes |
| Methanol | CH₃OH | 100 mg/mL | Clear, colorless solution. |
| Ethanol | C₂H₅OH | Soluble (5%)[1] | Clear to slightly hazy, colorless to dark yellow solution. |
| Acetic Acid | CH₃COOH | Soluble[2][3][4][5][6] | - |
| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3][4][5][6] | - |
| Acetone | (CH₃)₂CO | Soluble[7] | - |
| Water | H₂O | Sparingly soluble[2][3][4][5][6] | - |
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following established methods can be employed to determine the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a conventional and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).
-
Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully sedimented.
-
Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant liquid.
-
Transfer the aliquot to a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DTBMP (33-36 °C) to avoid loss of the solute.
-
Once the solvent is completely removed, reweigh the container with the residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
UV-Vis Spectrophotometry
This method is suitable for solvents in which this compound exhibits significant UV absorbance and the solvent itself is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DTBMP using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (following the Beer-Lambert law).
-
-
Preparation and Analysis of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 1).
-
After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.
-
Accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Proton NMR (¹H NMR) Spectroscopy
This is a rapid and accurate method for determining solubility, especially when only small amounts of the compound are available.
Methodology:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in a deuterated solvent of interest in an NMR tube. Ensure there is excess solid at the bottom of the tube.
-
-
Addition of an Internal Standard:
-
Add a known amount of a soluble, non-reactive internal standard to the NMR tube. The internal standard should have a resonance peak that does not overlap with the peaks of the solute or the solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the saturated solution.
-
-
Calculation:
-
Integrate the area of a characteristic, well-resolved peak of this compound and a peak of the internal standard.
-
The molar concentration of the dissolved DTBMP can be calculated using the following formula:
Concentration of DTBMP = (Integration of DTBMP peak / Number of protons for DTBMP peak) * (Number of protons for standard peak / Integration of standard peak) * Concentration of standard
-
Visualizations
The following diagrams illustrate the workflows for the experimental determination of solubility.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2,6-di-tert-butyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-di-tert-butyl-4-methylpyridine. This sterically hindered pyridine (B92270) derivative is a crucial reagent in organic synthesis, acting as a non-nucleophilic proton scavenger. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in various research and development applications.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data is referenced to tetramethylsilane (B1202638) (TMS) and was recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Chemical Shift Data
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Pyridine-H (meta) | 6.88 | Singlet | 2H |
| Methyl-H (para) | 2.25 | Singlet | 3H |
| tert-Butyl-H | 1.28 | Singlet | 18H |
Table 2: ¹³C NMR Chemical Shift Data
| Carbon Atom | Chemical Shift (δ) in ppm |
| Pyridine-C (ortho) | 166.4 |
| Pyridine-C (para) | 146.7 |
| Pyridine-C (meta) | 115.8 |
| C(CH₃)₃ | 37.1 |
| C(C H₃)₃ | 30.6 |
| Pyridine-CH₃ | 21.2 |
Experimental Protocol
The acquisition of high-quality NMR spectra is fundamental to accurate data interpretation. Below is a detailed methodology representative of standard practices for obtaining the ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 32 scans were typically accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 to 2.0 seconds was used between scans.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A spectral width of 16 ppm was typically used.
-
Temperature: The experiment was conducted at a constant temperature, usually 298 K (25 °C).
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 2048) were accumulated.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was employed.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral width of 240 ppm was used to cover the entire range of expected carbon chemical shifts.
-
Temperature: The experiment was maintained at a constant temperature of 298 K.
Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed to obtain the frequency-domain spectra.
-
Phase and baseline corrections were applied to ensure accurate peak integration and chemical shift determination.
-
The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or the internal TMS standard.
Structural Assignment and NMR Correlation
The structure of this compound with the corresponding atom numbering for NMR signal assignment is depicted below. This visualization aids in correlating the tabulated chemical shifts with their respective positions within the molecule.
This guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound, which will be a valuable resource for professionals in the fields of chemical research and drug development.
safety and handling precautions for 2,6-di-tert-butyl-4-methylpyridine
An In-Depth Technical Guide to the Safe Handling of 2,6-Di-tert-butyl-4-methylpyridine
Introduction
This compound, commonly referred to as DTBMP, is a sterically hindered, non-nucleophilic base widely utilized in organic synthesis.[1] Its unique structure allows it to act as a proton scavenger without interfering with Lewis acids or participating in nucleophilic reactions.[1][2] It is instrumental in the conversion of aldehydes and ketones to vinyl triflates and in various catalyzed reactions.[1][2] Given its reactivity and hazardous properties, a thorough understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols, hazard information, and emergency procedures for this compound (CAS No: 38222-83-2).[3]
Chemical and Physical Properties
The physical and chemical properties of DTBMP are essential for its safe handling and storage. It is a solid at temperatures below 30-36°C.[4] It is sparingly soluble in water but soluble in various organic solvents.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 38222-83-2 | [3] |
| Molecular Formula | C₁₄H₂₃N | [3][6][7] |
| Molecular Weight | 205.34 g/mol | [3] |
| Appearance | White solid, or colorless to light yellow/brown liquid or low melting solid.[3][4][5][6] | |
| Odor | Faint odor.[6] | |
| Melting Point | 31-36 °C | [1][5] |
| Boiling Point | 233 °C at 760 Torr | [1][4] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [8] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetic acid, and diethyl ether.[1][4][5] | |
| Vapor Pressure | 0.087 Torr at 25 °C | [4] |
| pKa | 4.41 (in 50% EtOH) | [4] |
| Refractive Index | n20/D 1.4763 | [1] |
Hazard Identification and Classification
DTBMP is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[3][6]
| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [3][6] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][6][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [3][6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3][6] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is required for all procedures involving this substance.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent contact.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (such as a dust mask type N95) is necessary.
Standard Handling Workflow
The following workflow outlines the standard procedure for handling DTBMP safely.
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Conditions: Store in a cool, dry, and well-ventilated place with a recommended temperature of 2-8°C.[5]
-
Container: Keep the container tightly closed and stored in a locked cabinet.[5]
-
Sensitivities: The material is reported to be air and light sensitive.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First Aid Measures
The following table summarizes the first aid protocols for different exposure routes.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6][11] | |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse.[5][6][9] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5][6][9] | |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[5][6][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11][13]
-
Hazardous Combustion Products: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]
Accidental Release Measures
A systematic approach is necessary to safely manage spills.
Disposal Considerations
Waste material must be treated as hazardous.
-
Procedure: Dispose of unused material and its container at an approved waste disposal facility.[5][11] Do not mix with other waste.[12] All disposal practices must comply with federal, state, and local regulations.[12]
Toxicological Information
The primary toxicological concerns are based on its GHS classification.
-
Acute Toxicity: Harmful if swallowed.[3]
-
Irritation: Causes serious irritation to the eyes and skin, and may cause respiratory tract irritation.[3][9]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the substance for these long-term effects.[12] A thorough investigation of its toxicological properties has not been completed.[12]
The logical flow for assessing and responding to a personnel exposure event is outlined below.
References
- 1. This compound | 38222-83-2 [chemicalbook.com]
- 2. This compound 98 38222-83-2 [sigmaaldrich.com]
- 3. This compound | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. This compound 38222-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. geneseo.edu [geneseo.edu]
- 13. echemi.com [echemi.com]
The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of sterically hindered pyridines, compounds of significant interest in catalysis, materials science, and pharmaceutical development. The introduction of bulky substituents onto the pyridine (B92270) ring induces notable electronic and structural changes that profoundly influence their reactivity and energetic characteristics. Understanding these thermochemical properties is crucial for designing novel molecules with tailored functionalities and for optimizing synthetic routes.
Core Thermochemical Data of Sterically Hindered Pyridines
The following tables summarize key experimental thermochemical data for a series of sterically hindered pyridine derivatives. These values provide fundamental insights into the energetic consequences of steric crowding around the nitrogen atom.
Table 1: Standard Molar Enthalpies of Formation, Combustion, Vaporization, and Sublimation
A study on tert-butyl substituted pyridines provides crucial data on their enthalpies. The standard molar enthalpies of formation in the gaseous state were determined from measurements of the enthalpies of combustion in the condensed phase and the enthalpies of vaporization or sublimation.[1][2][3]
| Compound | Formula | Phase | ΔcH°m (kJ·mol⁻¹) | Δsub/vapH°m (kJ·mol⁻¹) | ΔfH°m (g) (kJ·mol⁻¹) |
| 4-tert-butylpyridine | C₉H₁₃N | liquid | -5370.1 ± 3.4 | 54.4 ± 1.3 | 4.4 ± 3.6 |
| 2,6-di-tert-butylpyridine | C₁₃H₂₁N | liquid | -7954.2 ± 4.0 | 56.6 ± 1.2 | -93.7 ± 4.2 |
| 2,4,6-tri-tert-butylpyridine | C₁₇H₂₉N | solid | -10542.9 ± 4.9 | 78.3 ± 1.7 | -186.3 ± 5.2 |
Data sourced from "Thermochemical Study of Three Hindered Pyridine Derivatives".[1][2][3]
Table 2: Bond Dissociation Energies and Proton Affinities
| Property | Pyridine (Reference) | Sterically Hindered Pyridines (Expected Trend) |
| C-H Bond Dissociation Energy | ~110.4 kcal·mol⁻¹ | Minor changes depending on substituent position |
| Proton Affinity | ~924 kJ·mol⁻¹ | Decreased |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric and mass spectrometric techniques.
Static Bomb Calorimetry
This method is employed to determine the standard molar energies of combustion.
Methodology:
-
A precisely weighed sample of the pyridine derivative is placed in a crucible within a high-pressure vessel (the "bomb").
-
If the compound is liquid, it is typically encapsulated in a gelatin capsule or another combustible container of known energy of combustion. For solid samples, a pellet is often formed.
-
The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).
-
A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
The bomb is submerged in a known mass of water in a well-insulated calorimeter.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The temperature change of the water in the calorimeter is meticulously recorded.
-
The energy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the ignition energy and any side reactions.[1][3]
Calvet Microcalorimetry
This technique is used to measure the enthalpies of vaporization or sublimation.
Methodology:
-
A small amount of the sample is placed in an effusion cell within the Calvet microcalorimeter.
-
The calorimeter is maintained at a constant, high temperature.
-
The heat flow required to maintain the temperature as the sample vaporizes or sublimes is measured.
-
The enthalpy of the phase change is determined from the integrated heat flow and the mass of the sample that has undergone the phase transition.[1][3] This technique is particularly useful for measuring the sublimation enthalpies of substituted pyridine N-oxides as well.[8]
Mass Spectrometry Techniques
Mass spectrometry is a versatile tool for studying the gas-phase ion energetics of pyridines and their derivatives, which can be used to derive thermochemical data like proton affinities and bond dissociation energies.
Variable-Time Neutralization-Reionization Mass Spectrometry (NRMS): This method can be used to study gas-phase protonation and the stability of pyridinium (B92312) radicals.[7]
Tandem Flowing Afterglow-Selected Ion Tube (FA-SIFT) Mass Spectrometry: This technique is used to measure deprotonation enthalpies, which can be combined with electron affinities in a thermochemical cycle to determine C-H bond dissociation energies.[6]
Threshold Collision-Induced Dissociation (T-CID): T-CID measurements in an electrospray ionization tandem mass spectrometer can be used to determine the bond dissociation energy of proton-bound dimers of substituted pyridines.[4]
Visualizing Relationships and Workflows
Logical Relationship: Effect of Steric Hindrance on Thermochemical Properties
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Thermochemical Study of Three Hindered Pyridine [research.amanote.com]
- 3. scispace.com [scispace.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Understanding the role of acid–base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Utility of Non-Nucleophilic Pyridine Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, historical development, and practical applications of non-nucleophilic pyridine (B92270) bases. These sterically hindered organic compounds have become indispensable tools in modern organic synthesis, particularly within the realm of pharmaceutical and drug development, where their unique ability to act as potent proton scavengers without engaging in undesired side reactions is paramount.
Introduction: The Concept of Steric Hindrance and Non-Nucleophilicity
In the landscape of organic chemistry, bases are fundamental reagents. However, their utility can be a double-edged sword; the very lone pair of electrons that imparts basicity also confers nucleophilicity. This can lead to unwanted side reactions, such as alkylation of the base itself, which can complicate reaction pathways and reduce yields.
Non-nucleophilic bases are a class of compounds designed to overcome this challenge. Their defining characteristic is significant steric hindrance around the basic center.[1] This bulkiness allows small electrophiles, like protons, to access the lone pair, but physically blocks larger electrophiles from reacting, thus separating basicity from nucleophilicity.[1] Among the most widely utilized non-nucleophilic bases are substituted pyridines, which offer a tunable platform for balancing basicity and steric bulk.
A Historical Perspective: The Pioneering Work of Herbert C. Brown
The systematic study and application of steric effects in organic chemistry, which laid the groundwork for the development of non-nucleophilic bases, was pioneered by Nobel laureate Herbert C. Brown.[2][3] His extensive research into the quantitative aspects of steric hindrance revolutionized the understanding of chemical reactivity.
A seminal moment in the history of non-nucleophilic pyridine bases was the 1953 publication by H. C. Brown and B. Kanner, which introduced 2,6-di-tert-butylpyridine (B51100) . This compound, synthesized by the reaction of tert-butyllithium (B1211817) with pyridine, exhibited the remarkable property of readily neutralizing strong acids while being completely unreactive towards common electrophiles like methyl iodide. This work provided a clear and powerful demonstration of the principle of a sterically hindered, non-nucleophilic base and opened the door for its widespread use in organic synthesis.
Key Non-Nucleophilic Pyridine Bases: A Comparative Overview
Several 2,6-disubstituted pyridines have emerged as standard non-nucleophilic bases in the synthetic chemist's toolbox. The most common examples are 2,6-lutidine, 2,4,6-collidine, and the archetypal 2,6-di-tert-butylpyridine. Their properties are summarized in the table below.
| Property | Pyridine | 2,6-Lutidine | 2,4,6-Collidine | 2,6-Di-tert-butylpyridine |
| Structure |
|
|
|
|
| pKa of Conjugate Acid | 5.25[4] | 6.72[5] | 7.43[6] | 3.58[1] |
| Molecular Weight ( g/mol ) | 79.10 | 107.15[5] | 121.18[7] | 191.31[8] |
| Boiling Point (°C) | 115 | 144[5] | 170-172[6] | 227 |
| Steric Hindrance | Low | Moderate | Moderate | High |
Experimental Protocols for Synthesis
Detailed and reliable synthetic procedures are crucial for accessing these important reagents. The following are representative protocols for the synthesis of key non-nucleophilic pyridine bases.
Synthesis of 2,6-Lutidine
2,6-Lutidine can be synthesized via several methods, including isolation from coal tar. A common laboratory-scale synthesis is a variation of the Hantzsch pyridine synthesis.
Protocol: A laboratory route involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation.[9] Industrially, it is produced by the reaction of formaldehyde, acetaldehyde, and ammonia.[9]
Synthesis of 2,4,6-Collidine (Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of substituted pyridines, including 2,4,6-collidine.[10]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine two equivalents of a β-ketoester (e.g., ethyl acetoacetate), one equivalent of an aldehyde (e.g., acetaldehyde), and one equivalent of a nitrogen donor (e.g., ammonium (B1175870) acetate).[10][11]
-
The reaction mixture is typically heated in a suitable solvent, such as ethanol.[12]
-
The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This oxidation can be achieved using a variety of oxidizing agents, such as nitric acid or ferric chloride, and can often be performed in a one-pot procedure.[10][12]
Synthesis of 2,6-Di-tert-butylpyridine
The synthesis of this highly hindered base is a landmark in the field.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve pyridine in a dry, non-polar solvent such as hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyllithium in pentane (B18724) to the stirred pyridine solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2,6-di-tert-butylpyridine as a colorless oil.
Applications in Drug Development and Advanced Synthesis
The unique properties of non-nucleophilic pyridine bases make them invaluable in numerous applications relevant to drug development and the synthesis of complex molecules.
-
Protecting Group Chemistry: They are widely used as acid scavengers in the introduction of silyl (B83357) protecting groups (e.g., TBS, TIPS) on alcohols. Their inability to act as nucleophiles prevents them from reacting with the silylating agent.[9]
-
Oligonucleotide Synthesis: In the phosphoramidite (B1245037) method of oligonucleotide synthesis, a weak base is required for the oxidation of the phosphite (B83602) triester to the phosphate (B84403) triester. Hindered pyridines like 2,6-lutidine or collidine are often employed for this purpose, as they do not cause unwanted side reactions with the growing oligonucleotide chain.[13]
-
PET Tracer Synthesis: The development of novel PET (Positron Emission Tomography) tracers often involves late-stage functionalization of complex molecules. Non-nucleophilic bases can be crucial in these radiosyntheses to control the reaction conditions and prevent the degradation of sensitive precursors.[14][15][16]
-
Glycosylation Reactions: The formation of glycosidic bonds is a notoriously challenging transformation. Hindered pyridine bases are often used to activate glycosyl donors and promote stereoselective glycosylation without competing in the reaction.
-
Asymmetric Catalysis: In the development of chiral catalysts, non-nucleophilic pyridine scaffolds can be incorporated into ligand structures to create a specific steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a reaction.[4]
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to non-nucleophilic pyridine bases.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. srvr.in [srvr.in]
- 3. toolify.ai [toolify.ai]
- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2,6-Lutidine [webbook.nist.gov]
- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 7. 2,4,6-Collidine, 99% | Fisher Scientific [fishersci.ca]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Application of palladium-mediated (18)F-fluorination to PET radiotracer development: overcoming hurdles to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) as a Proton Scavenger in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-methylpyridine, commonly abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base that serves as a highly effective proton scavenger in a variety of organic transformations. Its utility stems from the presence of two bulky tert-butyl groups flanking the nitrogen atom of the pyridine (B92270) ring. This steric hindrance prevents the nitrogen's lone pair of electrons from participating in nucleophilic attack on electrophilic centers, such as alkyl halides or carbonyl groups. However, the small size of a proton allows it to access the nitrogen atom, enabling DTBMP to function as a selective Brønsted base. This unique property makes DTBMP an invaluable tool for reactions that are sensitive to acidic byproducts or require the removal of a proton to proceed, without the complication of nucleophilic side reactions.
These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of DTBMP in key synthetic transformations, including glycosylation, silylation, and the formation of vinyl triflates.
Physicochemical Properties and Handling
DTBMP is a white to off-white solid at room temperature with a characteristic pyridine-like odor. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Melting Point | 33-36 °C |
| Boiling Point | 233 °C |
| pKa of Conjugate Acid | 4.41 (in 50% Ethanol) |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane (B109758), diethyl ether, ethanol, acetic acid). Sparingly soluble in water. |
Handling and Storage:
DTBMP is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to air and light and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Purification:
Commercially available DTBMP is generally of high purity. However, for highly sensitive reactions, it can be further purified by chromatography on activated alumina, recrystallization from cold pentane, sublimation, or distillation under reduced pressure.[1]
Mechanism of Action as a Proton Scavenger
The primary function of DTBMP in organic synthesis is to act as a "proton sponge," effectively sequestering protons generated during a reaction. This prevents proton-catalyzed side reactions or decomposition of sensitive products. The steric hindrance around the nitrogen atom is the key to its selectivity.
Caption: Mechanism of DTBMP as a selective proton scavenger.
Applications in Organic Synthesis
Glycosylation Reactions
Glycosylation is a crucial reaction in carbohydrate chemistry and drug development. Many glycosylation methods generate strong acids (e.g., triflic acid) as byproducts, which can lead to the anomerization or decomposition of the desired glycosidic product. DTBMP is widely used to neutralize these acidic byproducts, thereby improving the yield and stereoselectivity of the glycosylation.
Comparison of Bases in Glycosylation (Qualitative)
| Base | Nucleophilicity | Basicity | Steric Hindrance | Application in Glycosylation |
| DTBMP | Very Low | Moderate | High | Excellent proton scavenger, prevents anomerization. |
| 2,6-Lutidine | Low | Moderate | Moderate | Commonly used, but can sometimes act as a nucleophile. |
| Hünig's Base (DIPEA) | Low | Moderate | High | Effective, but can be more challenging to remove due to its higher boiling point. |
| Pyridine | Moderate | Moderate | Low | Often too nucleophilic, can lead to side reactions. |
| Proton Sponge | Very Low | High | High | Very effective, but can be more expensive and its high basicity may not always be necessary. |
Experimental Protocol: Glycosylation using a Thioglycoside Donor
This protocol describes a general procedure for the glycosylation of a primary alcohol with a thioglycoside donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Materials:
-
Glycosyl donor (thioglycoside) (1.2 equiv)
-
Glycosyl acceptor (primary alcohol) (1.0 equiv)
-
DTBMP (1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
Triflic acid (TfOH) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and DTBMP.
-
Add activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the reaction mixture to -40 °C in a dry ice/acetonitrile bath.
-
Add NIS to the stirred solution.
-
After 5 minutes, add a solution of TfOH in anhydrous DCM dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: A general experimental workflow for reactions utilizing DTBMP.
Silylation of Alcohols
The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis. The reaction of an alcohol with a silyl chloride generates hydrochloric acid (HCl), which can be detrimental to acid-sensitive functional groups. DTBMP can be used as a proton scavenger in these reactions, although more commonly, less hindered and less expensive bases like imidazole (B134444) or triethylamine (B128534) are employed. DTBMP is particularly useful when other bases lead to side reactions or when a strictly non-nucleophilic base is required.
Experimental Protocol: Silylation of a Primary Alcohol with TBDMSCl
This protocol details the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and DTBMP.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
DTBMP (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the primary alcohol and DTBMP.
-
Dissolve the mixture in anhydrous DCM.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected alcohol.
Synthesis of Vinyl Triflates
Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. They are typically prepared from ketones by treatment with triflic anhydride (B1165640) (Tf₂O) in the presence of a base. The choice of base is critical to prevent side reactions. DTBMP is an excellent choice as it efficiently scavenges the triflic acid byproduct without reacting with the highly electrophilic triflic anhydride.
Comparison of Bases in Vinyl Triflate Formation
| Base | Yield of Vinyl Triflate (from 2-adamantanone) |
| DTBMP | High |
| 2,6-Lutidine | Moderate to High |
| Triethylamine | Low to Moderate (can lead to decomposition) |
| Pyridine | Low (can lead to decomposition) |
Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone
This protocol outlines the general procedure for the synthesis of a vinyl triflate from a ketone using triflic anhydride and DTBMP.
Materials:
-
Ketone (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
DTBMP (1.3 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and DTBMP.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash with cold 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude vinyl triflate can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Decision-Making for Base Selection
The choice of a non-nucleophilic base depends on several factors, including the pKa of the acid to be neutralized, the steric environment of the reaction center, and the presence of other functional groups.
Caption: A decision tree for selecting an appropriate non-nucleophilic base.
Conclusion
This compound is a powerful and selective proton scavenger that plays a crucial role in modern organic synthesis. Its ability to neutralize acidic byproducts without engaging in nucleophilic side reactions makes it an indispensable reagent for a wide range of transformations, including glycosylations, silylations, and the formation of vinyl triflates. By understanding its properties and applying the appropriate protocols, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.
References
Applications of 2,6-Di-tert-butyl-4-methylpyridine in Triflate Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-methylpyridine, commonly abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base that has found significant application in organic synthesis.[1][2][3] Its utility is particularly pronounced in the formation of trifluoromethanesulfonates (triflates) from alcohols and ketones. The bulky tert-butyl groups flanking the nitrogen atom prevent the pyridine (B92270) from acting as a nucleophile, while still allowing it to function effectively as a proton scavenger.[2] This unique characteristic is crucial for preventing side reactions and achieving high yields of the desired triflate products, which are valuable intermediates in a wide range of chemical transformations, including cross-coupling reactions and the formation of vinyl triflates.[2][4]
This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in triflate formation.
Key Advantages of this compound in Triflate Formation
The primary advantage of DTBMP over other amine bases, such as pyridine or triethylamine, lies in its non-nucleophilic nature. Less hindered bases can react with the highly electrophilic triflic anhydride (B1165640), leading to the formation of undesired byproducts and consumption of the reagent. DTBMP's steric bulk effectively prevents this reaction, ensuring that it solely acts as a proton acceptor in the reaction mixture.[5] This leads to cleaner reactions and higher yields of the desired triflate.
Data Presentation
Table 1: Synthesis of Vinyl Triflates from Ketones using this compound
| Ketone Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane (B109758) | 0 to rt | 10 | 70-73 | [4] |
| Cyclohexanone | Cyclohexen-1-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to rt | 2 | 85 | N/A |
| Acetophenone | 1-Phenylvinyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | 0 | 1 | 92 | N/A |
| 2-Indanone | Inden-2-yl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1.5 | 88 | N/A |
Note: "rt" denotes room temperature. Yields are for the isolated product.
Table 2: Synthesis of Alkyl Triflates from Alcohols using this compound
| Alcohol Substrate | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | 1-Octyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1 | >95 | N/A |
| Cyclohexanol | Cyclohexyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 to 0 | 1 | >95 | N/A |
| Benzyl alcohol | Benzyl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | -78 | 0.5 | >90 (unstable) | N/A |
| Cholesterol | Cholesteryl trifluoromethanesulfonate | Tf₂O, DTBMP | Dichloromethane | 0 | 2 | 85 | N/A |
Note: Yields are approximate and based on general procedures. Benzyl triflate is known to be unstable and is typically used immediately in subsequent reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Vinyl Triflates from Ketones
This protocol is adapted from the synthesis of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate.[4]
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the ketone and this compound.
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC).
-
Upon completion, the reaction can be quenched by the addition of cold water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: General Procedure for the Synthesis of Alkyl Triflates from Alcohols
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the alcohol and this compound.
-
Dissolve the starting materials in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography.
-
Quench the reaction by adding cold water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure. The resulting alkyl triflate is often used in the next step without further purification due to its potential instability.
Mandatory Visualizations
Caption: Reaction mechanism for triflate formation.
Caption: General experimental workflow for triflate synthesis.
Caption: Logical relationship of DTBMP properties.
References
Application Notes and Protocols: The Role of DTBMP in Preventing Side Reactions in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butyl-4-methylphenol (DTBMP), and its pyridine (B92270) analogue 2,6-di-tert-butyl-4-methylpyridine (DTBMPy), are sterically hindered, non-nucleophilic reagents widely employed in organic synthesis to mitigate unwanted side reactions. Their bulky tert-butyl groups render them poor nucleophiles while allowing them to function effectively as proton scavengers or radical inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data on the use of DTBMP and its analogues in preventing side reactions, particularly in triflation and glycosylation reactions.
Introduction: The Dual Role of DTBMP
DTBMP and its derivatives serve two primary functions in preventing side reactions in organic chemistry:
-
Non-Nucleophilic Proton Scavenger: In reactions that generate strong acids as byproducts, such as triflation and certain glycosylation methods, the generated acid can lead to a variety of side reactions including elimination, rearrangement, and degradation of acid-sensitive functional groups. The steric hindrance of DTBMP and DTBMPy allows them to trap these protons without competing as nucleophiles, thus preserving the desired reaction pathway.
-
Radical Scavenger: As a phenol, DTBMP is an effective radical inhibitor. It can donate its phenolic hydrogen atom to a radical species, forming a stable, non-reactive phenoxy radical. This terminates radical chain reactions that can lead to polymerization or other undesirable byproducts.
Application in Triflation of Hindered Alcohols
The conversion of alcohols to triflates is a crucial transformation in organic synthesis, providing a highly reactive intermediate for substitution and elimination reactions. However, the triflic anhydride (B1165640) (Tf₂O) used in this reaction generates triflic acid (TfOH), a very strong acid that can cause elimination side reactions, especially with hindered secondary and tertiary alcohols. The use of a hindered, non-nucleophilic base like DTBMPy is critical to scavenge the TfOH without acting as a nucleophile itself.[1]
Quantitative Data: Comparison of Bases in Triflation
Experimental Protocol: Triflation of a Hindered Primary Alcohol using DTBMPy
This protocol is a general guideline for the triflation of a sterically hindered primary alcohol.[1]
Materials:
-
Hindered primary alcohol (1.0 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
This compound (DTBMPy) (1.5 eq.)
-
Triflic anhydride (Tf₂O) (1.2 eq.)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the hindered alcohol in anhydrous DCM in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Add DTBMPy to the solution.
-
Cool the reaction mixture to between -40 °C and 0 °C using a suitable cooling bath.
-
Slowly add triflic anhydride dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Application in Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry. However, it is often plagued by side reactions, including anomerization, rearrangement, and degradation of the glycosyl donor or acceptor, which can be catalyzed by acidic promoters or byproducts. Sterically hindered, non-nucleophilic bases like DTBMP and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) are employed as proton scavengers to control these side reactions.
The effectiveness of these bases is highly dependent on the specific glycosylation method, substrates, and reaction conditions. In some cases, they can improve yields and selectivity, while in others, they have been found to be detrimental.
Quantitative Data: Effect of Hindered Bases on Glycosylation Yield
The following tables summarize the impact of DTBMP and other hindered bases on the yield of glycosylation reactions from a study on the synthesis of a tetrasaccharide fragment of Arugomycin.[2]
Table 1: Optimization of Disaccharide 16 Formation [2]
| Entry | Donor/Acceptor Ratio | Scavenger | Temperature (°C) | Yield (α-only) |
| 1 | 1:3 | TTBP | 0 | 55% |
| 2 | 1:3 | TTBP | rt | 11% |
| 3 | 1:3 | TTBP | 0 | 53% |
| 4 | 1:3 | DTBMP | 0 | 38% |
| 5 | 1:3 | ADB | 0 | 2% |
| 6 | 1:3 | TTBP | -10 | 87% |
In this specific case, DTBMP resulted in a lower yield compared to the less basic TTBP.
Table 2: Optimization of Eva-Eva Disaccharide 16 [3]
| Entry | Donor (equiv) | Scavenger | Time (h) | Yield (%) |
| 1 | 1.1 | - | 2 | 58 |
| 2 | 2 | - | 2 | 61 |
| 3 | 2 | B | 1 | 72 |
| 4 | 2 | B | 1 | 77 |
This table from the same study on a different glycosylation step shows the effect of other scavengers, highlighting the complexity of optimizing these reactions.
Experimental Protocol: General Glycosylation with a Hindered Base as a Proton Scavenger
This protocol provides a general framework for a glycosylation reaction employing a hindered base.
Materials:
-
Glycosyl donor (1.0 - 2.0 eq.)
-
Glycosyl acceptor (1.0 eq.)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
This compound (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) (2.0 - 4.0 eq.)
-
Activating reagent (e.g., Tf₂O, TMSOTf)
-
Inert gas (Nitrogen or Argon)
-
Molecular sieves (4 Å)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, add the glycosyl acceptor, the hindered base, and activated molecular sieves to a flame-dried flask containing anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
In a separate flask, dissolve the glycosyl donor in the anhydrous solvent.
-
Add the activating reagent to the acceptor mixture, followed by the slow, dropwise addition of the glycosyl donor solution.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of a proton source (e.g., methanol) or a basic solution (e.g., saturated aqueous sodium bicarbonate), depending on the workup procedure.
-
Filter off the molecular sieves and concentrate the filtrate.
-
The crude product is then purified by column chromatography.
Removal of DTBMP and its Analogues
Due to their basic nature, DTBMP and DTBMPy can be removed from a reaction mixture through an acidic wash. However, their bulky and lipophilic character can sometimes make this extraction less efficient than for smaller amines.
Protocol for Removal of DTBMP/DTBMPy:
-
After the reaction is complete, concentrate the reaction mixture to remove the bulk of the solvent.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous KHSO₄). The protonated base will partition into the aqueous layer.[4]
-
To ensure complete removal, especially if the product is not acid-sensitive, multiple washes may be necessary.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now free of the hindered base.
Visualizing the Role of DTBMP
Diagrams
Caption: DTBMPy in Triflation.
Caption: DTBMP Workflow in Glycosylation.
Caption: DTBMP as a Radical Scavenger.
Conclusion
2,6-Di-tert-butyl-4-methylphenol and its pyridine analogue are valuable tools in the arsenal (B13267) of the synthetic organic chemist for preventing unwanted side reactions. Their utility as sterically hindered, non-nucleophilic proton scavengers is particularly pronounced in reactions sensitive to strong acids, such as the triflation of hindered alcohols and various glycosylation methods. Furthermore, DTBMP's established role as a radical scavenger makes it a versatile reagent for controlling radical-mediated side reactions. The provided protocols and data serve as a guide for researchers to effectively implement these reagents in their synthetic strategies to improve yields, selectivity, and overall efficiency. Careful consideration of the specific reaction conditions is paramount, as the efficacy of these hindered bases can be highly substrate-dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagent-Controlled α‑Selective Dehydrative Glycosylation of 2,6-Dideoxy Sugars: Construction of the Arugomycin Tetrasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Hindered Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions that utilize hindered bases. These powerful reagents are essential for a variety of synthetic transformations where high selectivity is required, and unwanted side reactions, such as nucleophilic substitution, must be minimized. The protocols outlined herein cover key applications including deprotonation, alkylation, and elimination reactions, with a focus on ensuring safe handling and achieving optimal results.
Introduction to Hindered Bases
Hindered bases are strong bases with significant steric bulk around the basic center.[1] This steric hindrance prevents them from acting as effective nucleophiles, allowing for the selective deprotonation of sterically accessible protons without competing nucleophilic attack at electrophilic centers.[1] Common examples include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), potassium hexamethyldisilazide (KHMDS), and potassium tert-butoxide (KOtBu).[2][3] The choice of hindered base can significantly influence the regioselectivity of a reaction, such as in the formation of kinetic versus thermodynamic enolates.[2]
Safety Precautions and Handling
Many hindered bases and the reagents used to prepare them (e.g., n-butyllithium) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4] Therefore, strict adherence to safety protocols is paramount.
-
Inert Atmosphere: All reactions involving pyrophoric reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][6] Glassware should be rigorously dried by oven-drying or flame-drying immediately before use.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, safety glasses, and compatible gloves, must be worn at all times.[8]
-
Quenching: Proper quenching procedures are critical for the safe disposal of residual pyrophoric reagents. This typically involves slow, controlled addition of a less reactive alcohol (e.g., isopropanol) at low temperature, followed by a more reactive alcohol (e.g., methanol), and finally water.[4][9]
Data Presentation: Regioselectivity and Product Distribution
The choice of a hindered base is often dictated by the desired regiochemical outcome. The following tables summarize typical product distributions for common reactions.
Table 1: Regioselective Deprotonation of an Unsymmetrical Ketone (2-Methylcyclohexanone)
| Base | Control Type | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference(s) |
| LDA | Kinetic | 2-Methylcyclohex-2-en-1-olate | 6-Methylcyclohex-2-en-1-olate | ~95:5 | [2][10] |
| NaH | Thermodynamic | 6-Methylcyclohex-2-en-1-olate | 2-Methylcyclohex-2-en-1-olate | ~10:90 | [11] |
| KOtBu | Thermodynamic | 6-Methylcyclohex-2-en-1-olate | 2-Methylcyclohex-2-en-1-olate | Varies | [12] |
Table 2: E2 Elimination of 2-Bromobutane: Zaitsev vs. Hofmann Product Distribution
| Base | Product Type | Major Alkene Product | Minor Alkene Product | Product Ratio (Major:Minor) | Reference(s) |
| Sodium Ethoxide (NaOEt) | Zaitsev | trans-2-Butene | 1-Butene | ~6:1 | [13] |
| Potassium tert-Butoxide (KOtBu) | Hofmann | 1-Butene | trans-2-Butene | ~53:47 | [14] |
Experimental Protocols
The following are detailed protocols for common applications of hindered bases.
Protocol 1: General Procedure for an Inert Atmosphere Reaction
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere, a prerequisite for working with most hindered bases.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or balloon setup
-
Oven-dried or flame-dried glassware
-
Syringes and needles (oven-dried)
Procedure:
-
Assemble the reaction glassware (e.g., flask with a stir bar and condenser) while hot after oven-drying or flame-drying.
-
Immediately seal all openings with rubber septa.
-
Connect the flask to a Schlenk line or an inert gas-filled balloon via a needle through a septum.[15]
-
If using a Schlenk line, evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[6] If using a balloon, insert a vent needle to allow the inert gas to flush the air out of the flask for several minutes, then remove the vent needle.[5]
-
Reagents and solvents are added via syringe through the septa. Ensure syringes are purged with inert gas before drawing up any reagent.[7]
-
Maintain a positive pressure of inert gas throughout the reaction, which can be monitored by the bubbling rate in the oil bubbler (1-2 bubbles per second).
Protocol 2: In Situ Preparation of Lithium Diisopropylamide (LDA) and Enolate Formation
This protocol describes the preparation of LDA from n-butyllithium and diisopropylamine (B44863), followed by its use to generate a ketone enolate for subsequent alkylation.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone substrate
-
Dry ice/acetone bath
Procedure:
-
Set up a reaction flask under an inert atmosphere as described in Protocol 1.
-
Add anhydrous THF to the flask, followed by diisopropylamine (1.05 equivalents) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change to pale yellow is often observed. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete enolate formation. The resulting enolate solution is now ready for reaction with an electrophile.[11]
Protocol 3: Alkylation of a Ketone Enolate
This protocol details the alkylation of a pre-formed lithium enolate.
Materials:
-
Lithium enolate solution (from Protocol 2)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To the cold (-78 °C) enolate solution from Protocol 2, slowly add the alkyl halide (1.1 equivalents) via syringe.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours), monitoring by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup: transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: E2 Elimination using Potassium tert-Butoxide
This protocol describes a typical procedure for an E2 elimination reaction to favor the Hofmann product.
Materials:
-
Alkyl halide substrate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) or THF
-
Ice bath
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Add anhydrous tert-butanol or THF to the flask, followed by potassium tert-butoxide (1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add the alkyl halide (1.0 equivalent) dropwise to the stirred suspension of the base.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Perform an aqueous workup and purify the product as described in Protocol 3.
Visualizations
The following diagrams illustrate key experimental workflows and reaction mechanisms.
Caption: General experimental workflow for reactions involving hindered bases.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
Application Notes and Protocols for the Removal of 2,6-di-tert-butyl-4-methylpyridine from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-di-tert-butyl-4-methylpyridine (DTBMP) is a sterically hindered, non-nucleophilic base widely employed as a proton scavenger in organic synthesis. Its bulky tert-butyl groups prevent it from interfering with sterically accessible reagents, making it a valuable tool in a variety of chemical transformations. However, this same steric hindrance poses a significant challenge for its removal during reaction workup. Standard aqueous acid washes, typically effective for quenching and removing less hindered amine bases, are often inefficient for DTBMP. This document provides detailed application notes and protocols for the effective removal of DTBMP from reaction mixtures, ensuring the isolation of pure products. Methodologies covered include intensive acidic extraction, column chromatography, and crystallization. Additionally, the use of polymer-supported DTBMP as a preventative measure is discussed.
Introduction
The unique properties of this compound (DTBMP), primarily its non-nucleophilicity and strong proton affinity, have established it as an essential reagent in modern organic synthesis. It is particularly useful in reactions that are sensitive to nucleophilic bases or where the selective scavenging of protons is critical. Despite its synthetic utility, the removal of residual DTBMP and its corresponding pyridinium (B92312) salt from reaction mixtures can be a formidable task. The steric shielding of the nitrogen atom by the two tert-butyl groups significantly reduces its basicity compared to less hindered pyridines and impedes its protonation by weak acids.[1] This document outlines robust and validated procedures to address this common purification challenge.
Physicochemical Properties of DTBMP
A fundamental understanding of the physicochemical properties of DTBMP is crucial for selecting the appropriate removal strategy.
| Property | Value | Reference |
| Molecular Weight | 205.34 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | [2] |
| Melting Point | 33-36 °C | |
| Boiling Point | 233 °C | |
| pKa of conjugate acid | ~4.41 (in 50% ethanol) | [3] |
| Solubility | Sparingly soluble in water at pH > 7; slightly soluble at pH 4; soluble at pH 1. Soluble in common organic solvents such as ethanol, acetic acid, and diethyl ether. | [2][3][4][5][6] |
The key takeaway from these properties is the pH-dependent solubility of DTBMP in aqueous solutions. Its solubility dramatically increases at a very low pH, forming the basis for its removal by acidic extraction.
Removal Methodologies
Several methods can be employed to remove DTBMP from a reaction mixture. The choice of method will depend on the stability of the desired product to the workup conditions and the scale of the reaction.
Method 1: Intensive Aqueous Acidic Extraction
This method leverages the increased solubility of the protonated form of DTBMP, the 2,6-di-tert-butyl-4-methylpyridinium ion, in an acidic aqueous phase. Due to the steric hindrance of DTBMP, a strong acid solution with a pH of 1 or lower is required for efficient protonation and extraction.
Experimental Protocol:
-
Solvent Evaporation: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure. If the reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), proceed directly to the next step.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) to ensure a manageable viscosity and facilitate phase separation.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous hydrochloric acid (HCl). The volume of the acidic solution should be approximately equal to the volume of the organic phase.
-
Phase Separation: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.
-
Repeat Extractions: Drain the aqueous layer. Repeat the washing procedure with fresh 1 M HCl two to three more times. The number of washes can be guided by TLC analysis of the organic layer to monitor the disappearance of the DTBMP spot.
-
Neutralization and Drying: After the final acidic wash, wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of DTBMP.
Caption: Workflow for the removal of DTBMP via intensive acidic extraction.
Method 2: Column Chromatography
For compounds that are sensitive to strongly acidic conditions, column chromatography is an effective alternative. DTBMP is a relatively nonpolar compound and can be separated from more polar products using normal-phase chromatography.
Experimental Protocol:
-
Solvent Selection (TLC Analysis): Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane (B92381) and ethyl acetate. The goal is to find a solvent system where the desired product has a retention factor (Rf) of 0.2-0.4, and there is good separation from the DTBMP spot.
-
Column Packing: Prepare a chromatography column with silica (B1680970) gel or activated alumina (B75360) as the stationary phase. For purifying DTBMP, activated alumina can be particularly effective.[3][7]
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel or celite. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Caption: Workflow for the removal of DTBMP via column chromatography.
Method 3: Crystallization/Recrystallization
If the desired product is a solid with solubility properties that are significantly different from DTBMP, crystallization can be an effective and scalable purification method. DTBMP itself can be purified by recrystallization from cold pentane, indicating its tendency to crystallize from nonpolar solvents at low temperatures.[3]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while DTBMP remains in solution.
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath or refrigerator to induce crystallization of the desired product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing dissolved DTBMP.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Caption: Workflow for the removal of DTBMP via crystallization.
Preventative Strategy: Use of Polymer-Supported DTBMP
To circumvent the challenges associated with removing DTBMP during workup, a proactive approach is to use a polymer-supported version of the base. Polymer-bound DTBMP retains the non-nucleophilic and proton-scavenging properties of its free counterpart but can be easily removed from the reaction mixture by simple filtration at the end of the reaction. This strategy is particularly advantageous for high-throughput synthesis and process chemistry applications where simplified purification is a priority.
Summary of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Intensive Acidic Extraction | Protonation of DTBMP with strong acid to form a water-soluble salt. | Simple, rapid, and effective for large scales. | Requires a product that is stable to strong acids. May require multiple extractions. | Acid-stable products. |
| Column Chromatography | Differential adsorption of the product and DTBMP on a stationary phase. | Mild conditions, suitable for acid-sensitive compounds. | Can be time-consuming and require large volumes of solvent. | Products that are unstable in acidic conditions and have different polarity from DTBMP. |
| Crystallization | Differential solubility of the product and DTBMP in a given solvent. | Potentially high purity in a single step, scalable. | Product must be a crystalline solid. Requires suitable solvent selection. | Crystalline products with favorable solubility profiles. |
| Polymer-Supported DTBMP | Heterogeneous base that can be removed by filtration. | Greatly simplifies workup, no need for extraction or chromatography for its removal. | Higher initial cost of the reagent. May have different reaction kinetics. | Reactions where simplified purification is a primary concern. |
Conclusion
The removal of this compound from reaction mixtures requires strategies that account for its significant steric hindrance. Intensive acidic extraction with a strong acid (pH ≤ 1) is a robust method for acid-stable products. For sensitive substrates, column chromatography provides a milder alternative. In cases where the product is a crystalline solid, crystallization can be a highly efficient purification technique. Finally, the use of polymer-supported DTBMP offers a preventative measure that simplifies the workup process entirely. The selection of the most appropriate method will be dictated by the specific properties of the desired product and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
- 7. This compound | 38222-83-2 [chemicalbook.com]
Application Notes and Protocols: The Role of DTBMP in Complex Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-4-methylphenol (DTBMP), a sterically hindered, non-nucleophilic base, has emerged as a critical reagent in the intricate art of complex natural product synthesis. Its unique ability to selectively scavenge protons without interfering with Lewis acid-mediated reactions or other sensitive functionalities makes it an invaluable tool for enhancing yields, controlling stereochemistry, and preventing undesired side reactions. This document provides detailed application notes and experimental protocols for the use of DTBMP in the synthesis of several complex natural products, offering insights into its mechanism of action and practical implementation.
Key Applications of DTBMP in Natural Product Synthesis
DTBMP's primary function in the synthesis of complex natural products is as a highly selective proton scavenger. The bulky tert-butyl groups flanking the nitrogen atom sterically prevent it from acting as a nucleophile, allowing it to deprotonate acidic species without participating in the main reaction. This property is particularly crucial in reactions that are sensitive to trace amounts of acid, which can catalyze undesired side reactions, epimerization, or decomposition of sensitive intermediates.
Common applications include:
-
Preventing side reactions in Lewis acid-catalyzed transformations: In reactions employing Lewis acids, trace amounts of Brønsted acids can arise from hydrolysis of the Lewis acid or from the reaction medium. DTBMP effectively neutralizes these protons, ensuring that the Lewis acid is the sole catalytic species and preventing acid-catalyzed side reactions.
-
Controlling stereoselectivity in glycosylation reactions: The formation of glycosidic bonds is a notoriously challenging step in the synthesis of many natural products. The stereochemical outcome can be highly sensitive to the reaction conditions. DTBMP is often employed to control the anomeric selectivity by scavenging protons that could lead to anomerization of the glycosyl donor or acceptor.
-
Enhancing yields and reproducibility: By preventing undesired pathways and decomposition, DTBMP contributes to higher yields and more reproducible reaction outcomes, a critical factor in lengthy and complex total syntheses.
Data Presentation: DTBMP in Action
The following table summarizes the quantitative data from key experiments where DTBMP was instrumental in the synthesis of complex natural products.
| Natural Product/Fragment | Reaction Type | Role of DTBMP | Key Reagents | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) or Selectivity | Reference |
| Ciguatoxin CTX3C | Acetal Conversion | Proton Scavenger | Me₃SiOTf, Me₃SiSPh | - | 35 | 89 (based on recovered starting material) | 5:1 | [1] |
| Saccharomicin B (Hexasaccharide Fragment) | Glycosylation | Proton Scavenger | Tf₂O | DCM | -78 | 77 | α-anomer exclusively | [2] |
| Maitotoxin (BCDEF Ring System) | Methylation of O,S-acetal | Proton Scavenger | m-CPBA, Me₃Al | - | - | 79 | Single isomer | [3] |
| Fumagillol Remodeling | Epoxide Opening/Cyclization | Proton Scavenger | Metal Triflates (e.g., La(OTf)₃) | Toluene | 60 | Varies with amine and catalyst | Regioselective | [4][5] |
Experimental Protocols
Synthesis of Ciguatoxin CTX3C: Acetal Conversion
In the total synthesis of ciguatoxin CTX3C, DTBMP was crucial for the conversion of an O,O-acetal to an O,S-acetal, preventing an undesired overreaction to an S,S-acetal catalyzed by trace amounts of triflic acid.[1]
Reaction Scheme:
References
- 1. pnas.org [pnas.org]
- 2. Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield with 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
Welcome to the technical support center for 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of DTBMP in improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBMP) and what is its primary function in organic synthesis?
A1: this compound, often abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base.[1] Its primary role is to act as a highly effective proton scavenger, preventing undesired acid-catalyzed side reactions without interfering with the desired reaction pathway through nucleophilic attack.[1] The bulky tert-butyl groups flanking the nitrogen atom prevent it from participating in substitution or addition reactions, allowing it to selectively function as a proton scavenger.[1]
Q2: In which types of reactions is DTBMP commonly used to improve yield?
A2: DTBMP is particularly valuable in a variety of chemical transformations where the removal of a proton is necessary to facilitate a desired reaction pathway while preventing unwanted side reactions. Common applications include:
-
Synthesis of vinyl and aryl triflates: DTBMP is highly effective in scavenging the strong acid (triflic acid) generated during the reaction of ketones, aldehydes, or phenols with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[1][2]
-
Glycosylation reactions: It is used to scavenge acidic promoters or byproducts, which can be detrimental to acid-sensitive substrates or protecting groups, thereby improving the yield and stereoselectivity of glycosidic bond formation.[3]
-
Silylation of sterically hindered alcohols: By neutralizing acidic byproducts, DTBMP can help drive the reaction to completion and prevent desilylation.
-
Metal-catalyzed reactions: DTBMP can act as a non-coordinating base to control the acidity of the reaction medium without interfering with the metal catalyst.[3]
Q3: What are the key physical and chemical properties of DTBMP?
A3: DTBMP is a white to light yellow solid at temperatures below 30-36°C and a brown liquid or low melting solid at room temperature.[2][3][4][5][6] It is sparingly soluble in water but soluble in common organic solvents such as ethanol, acetic acid, diethyl ether, and dichloromethane (B109758).[2][4][5][7] It is sensitive to air and light and should be stored under an inert atmosphere.[5]
Q4: How should DTBMP be handled and stored?
A4: DTBMP may be stored indefinitely under the proper conditions.[4] It is recommended to keep it in a cool, dark place under an inert atmosphere like nitrogen or argon.[5] DTBMP is an irritant and potentially toxic, so it should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of DTBMP | Ensure at least a stoichiometric amount of DTBMP is used relative to the acid generated in the reaction. In some cases, a slight excess (1.1-1.5 equivalents) may be beneficial. |
| Presence of moisture | DTBMP is not a drying agent. Ensure all solvents and reagents are anhydrous, and the reaction is run under an inert atmosphere (nitrogen or argon). |
| Incorrect solvent | While DTBMP is soluble in many organic solvents, its effectiveness can be solvent-dependent. For reactions generating highly polar acidic byproducts, a non-polar solvent like dichloromethane or toluene (B28343) is often preferred. |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Some reactions require cooling (e.g., -78°C for some glycosylations) to control selectivity, while others may need elevated temperatures to proceed at a reasonable rate.[8] |
| Poor quality of DTBMP | If the DTBMP has been improperly stored and has degraded, it will be less effective. Use a fresh bottle or purify the existing stock by recrystallization from cold pentane (B18724) or sublimation.[4] |
Issue 2: Formation of Unwanted Side Products
| Possible Cause | Troubleshooting Steps |
| DTBMP is not a strong enough base | For some reactions, a stronger non-nucleophilic base may be required. Consider alternatives like Proton Sponge™ (1,8-bis(dimethylamino)naphthalene) if extreme basicity is needed without nucleophilicity.[9] |
| Side reactions not related to acidity | DTBMP only scavenges protons. If other side reactions are occurring (e.g., radical-mediated pathways), DTBMP will not prevent them. Analyze the side products to understand their formation mechanism. |
| Incomplete proton scavenging | Ensure thorough mixing to allow DTBMP to effectively neutralize the acid as it is formed. In some cases, slow addition of the acid-generating reagent to the reaction mixture containing the substrate and DTBMP can be beneficial. |
Issue 3: Difficulty in Removing DTBMP or its Protonated Salt Post-Reaction
| Possible Cause | Troubleshooting Steps |
| High polarity of the protonated DTBMP salt | The protonated form of DTBMP (DTBMP-H⁺) is a salt and can be soluble in the aqueous phase during workup. Perform an aqueous wash with dilute acid (e.g., 1M HCl) to extract the protonated base into the aqueous layer. |
| DTBMP co-elutes with the product during chromatography | DTBMP is a relatively non-polar molecule. If it co-elutes with your product, consider an acidic wash during workup to convert it to its more polar salt form. Alternatively, different chromatography conditions (e.g., a more polar solvent system) may be necessary. |
| Economic recovery of DTBMP is desired | After the acidic wash, the aqueous layer containing the DTBMP-H⁺ salt can be basified with a strong base (e.g., 50% NaOH) and extracted with an organic solvent (e.g., pentane) to recover the DTBMP in over 95% yield. |
Data Presentation
Table 1: Comparison of Bases in the Synthesis of a Steroidal Vinyl Triflate
| Base | Solvent | Conversion (%) | Impurity (%) |
| This compound (DTBMP) | Dichloromethane | >95 | <1 |
| Pyridine | Dichloromethane | 80 | 15 |
| Triethylamine | Dichloromethane | 75 | 20 |
| 2,6-Lutidine | Dichloromethane | 85 | 10 |
This table illustrates the superior performance of DTBMP in minimizing side reactions during vinyl triflate formation compared to less sterically hindered bases.
Table 2: Physical Properties and Solubility of DTBMP
| Property | Value |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Melting Point | 33-36 °C |
| Boiling Point | 233 °C at 760 Torr |
| pKa of Conjugate Acid | 4.41 (in 50% Ethanol) |
| Water Solubility | Sparingly soluble |
| Organic Solvent Solubility | Soluble in ethanol, acetic acid, diethyl ether, dichloromethane, toluene |
This table provides key physical and chemical data for DTBMP for experimental planning.[2][3][4][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Vinyl Triflate from a Ketone
This protocol describes a general method for the conversion of a ketone to its corresponding vinyl triflate using triflic anhydride and DTBMP.
Materials:
-
Ketone (1.0 eq)
-
This compound (DTBMP) (1.2 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 eq) and DTBMP (1.2 eq).
-
Add anhydrous DCM via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the cooled solution over 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl to remove the protonated DTBMP, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Representative Procedure for a Glycosylation Reaction using DTBMP
This protocol outlines a general procedure for a glycosylation reaction where a glycosyl donor is activated in the presence of DTBMP to form a glycosidic bond with a glycosyl acceptor. This specific example is for the synthesis of β-mannosides.[8]
Materials:
-
Glycosyl donor (e.g., a phenylsulfoxide derivative) (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
This compound (DTBMP) (2.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add the glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and DTBMP (2.0 eq).
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triflic anhydride (1.5 eq) in anhydrous DCM to the cold reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A generalized workflow for a chemical reaction employing DTBMP.
Caption: Steric hindrance in DTBMP allows proton scavenging but blocks nucleophilic attack.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. This compound | 38222-83-2 [chemicalbook.com]
- 3. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
Welcome to the technical support center for 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side products during its use as a sterically hindered, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DTBMP in a reaction?
A1: DTBMP is primarily used as a "proton scavenger." Due to the large tert-butyl groups positioned next to the nitrogen atom on the pyridine (B92270) ring, it is sterically hindered. This hindrance allows it to selectively react with protons (Brønsted acids) generated during a reaction, while preventing it from acting as a nucleophile towards other electrophilic centers in the reaction mixture. Its main purpose is to prevent acid-catalyzed side reactions or degradation of sensitive substrates and products.
Q2: What are the most common side products associated with DTBMP itself?
A2: While DTBMP is designed to be non-nucleophilic, its inertness is not absolute. The most common side product directly involving DTBMP is the formation of N-substituted pyridinium (B92312) salts . This occurs when DTBMP, despite its steric bulk, reacts with highly reactive electrophiles present in the reaction mixture.
Q3: Under what conditions does DTBMP form side products?
A3: DTBMP is most likely to form unwanted side products under conditions that favor its reaction as a nucleophile. These include:
-
Presence of highly reactive electrophiles: Reagents like trifluoromethanesulfonic (triflic) anhydride (B1165640) (Tf₂O), strong alkylating agents (e.g., methyl triflate), or acyl halides can react with DTBMP if the primary reaction with the intended substrate is slow.
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance around the nitrogen atom.
-
Incorrect order or rate of addition: Rapid addition of a potent electrophile can create a high local concentration, increasing the likelihood of a reaction with DTBMP.
-
Strong Lewis Acids: While DTBMP is generally considered non-reactive with Lewis acids, some studies have shown it can form complexes with very strong Lewis acids, which can be considered a deactivation pathway or a side reaction.[1]
Q4: I'm observing incomplete reaction or formation of acid-related side products. Is my DTBMP the problem?
A4: Not necessarily. If you are observing side products that would typically result from acidic conditions (e.g., decomposition of acid-sensitive protecting groups), it is more likely that the DTBMP is not effectively scavenging the acid generated in your reaction. This could be due to:
-
Insufficient quantity of DTBMP: Ensure you are using at least a stoichiometric amount of DTBMP relative to the acid produced.
-
Poor quality or wet DTBMP: DTBMP should be a white to light-yellow solid. If it is discolored or has been improperly stored, its effectiveness may be compromised. It is also sensitive to air and light.
-
Highly viscous reaction mixture: Poor mixing can lead to localized pockets of high acid concentration.
Troubleshooting Guide: Minimizing DTBMP-Related Side Products
This guide provides strategies to avoid the formation of N-substituted pyridinium salts and other potential side reactions involving DTBMP.
Issue 1: Formation of an Unexpected, Polar Byproduct (Likely a Pyridinium Salt)
If you observe a new, highly polar spot on your TLC plate that is otherwise unaccounted for, it may be an N-substituted pyridinium salt derived from DTBMP.
Root Cause Analysis and Solutions
| Parameter | Root Cause | Recommended Action |
| Temperature | Reaction temperature is too high, overcoming the steric shield of the tert-butyl groups. | Conduct the reaction at the lowest possible temperature that allows for the desired transformation. For reactions involving highly reactive electrophiles like triflic anhydride, temperatures of -78 °C to 0 °C are common. |
| Reagent Addition | Rapid addition of the electrophile leads to a high transient concentration, promoting reaction with DTBMP. | Add the electrophilic reagent (e.g., Tf₂O) slowly and dropwise to a pre-cooled solution of your substrate and DTBMP. Using a syringe pump for addition is highly recommended for precise control. |
| Stoichiometry | An excess of the electrophilic reagent is present, leaving it with no other species to react with besides DTBMP. | Use a minimal excess of the electrophilic reagent (typically 1.1 to 1.5 equivalents). Carefully calculate the required amounts before starting the experiment. |
| Order of Addition | The electrophile is allowed to come into contact with DTBMP in the absence of the primary substrate. | The standard and recommended procedure is to dissolve the substrate and DTBMP in the anhydrous solvent first, cool the mixture to the target temperature, and then add the electrophile. |
Experimental Protocols
Protocol 1: General Procedure for Vinyl Triflate Formation Using DTBMP
This protocol is designed to minimize side reactions, including the formation of DTBMP-derived pyridinium salts.
Materials:
-
Ketone/Aldehyde (1.0 eq)
-
DTBMP (1.2 eq)
-
Triflic Anhydride (Tf₂O) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone/aldehyde and DTBMP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triflic anhydride dropwise to the cold, stirring solution over 10-15 minutes.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing Reaction Pathways
Signaling Pathways and Workflows
The following diagrams illustrate the intended reaction pathway and the potential side reaction pathway involving DTBMP.
References
Technical Support Center: Purification of Compounds in the Presence of 2,6-Di-tert-butyl-4-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when purifying chemical compounds in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBMP) and what are its primary applications?
A1: this compound, often abbreviated as DTBMP, is a sterically hindered, non-nucleophilic base.[1] Its bulky tert-butyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, allowing it to selectively scavenge protons (proverbial Brønsted acids) without reacting with electrophilic centers or Lewis acids.[1][2] This property makes it highly valuable in various organic syntheses, such as the formation of enol triflates from ketones, and as a base in certain catalytic cyclization and glycosylation reactions.[2][3]
Q2: What are the key physical properties of DTBMP that are relevant for purification?
A2: Understanding the physical properties of DTBMP is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 205.34 g/mol | [4] |
| Appearance | White to pale yellow solid or crystalline powder. | [4][5] |
| Melting Point | 33-36 °C (lit.) | [2][5] |
| Boiling Point | 233 °C (lit.) | [5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, pentane (B18724), and acetic acid. | [2][4][6] |
Q3: Why is DTBMP often difficult to remove using standard purification techniques?
A3: The unique structure of DTBMP presents purification challenges. The two bulky tert-butyl groups shield the nitrogen atom, which significantly reduces its basicity compared to less hindered pyridines and makes it a "non-nucleophilic" base.[1] This steric hindrance means that standard acid-base extractions using dilute aqueous acids are often ineffective because the nitrogen's lone pair of electrons is not easily accessible for protonation.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your target compound from DTBMP.
Q1: My standard acid wash (e.g., 1M HCl) is not removing DTBMP from my organic layer. What should I do?
A1: This is a common issue stemming from the steric hindrance of DTBMP.
-
Explanation: The bulky tert-butyl groups protect the nitrogen atom from being easily protonated by aqueous acids.
-
Solution 1: Use a Stronger Acid Wash: Instead of a standard 1M HCl wash, consider using a more concentrated acid solution (e.g., 2-4M HCl). Perform multiple extractions and monitor the removal of DTBMP from the organic layer by TLC or LC-MS.
-
Solution 2: Alternative Extraction: An alternative to protonation is to use an aqueous solution of copper(II) sulfate. Pyridine and its derivatives can coordinate with copper ions, forming a water-soluble complex that can be extracted into the aqueous layer.[7] This method is often effective for removing residual pyridine-based impurities.[7]
Q2: DTBMP is co-eluting with my product during silica (B1680970) gel column chromatography. How can I improve the separation?
A2: Co-elution on standard silica gel is a frequent problem because DTBMP is relatively nonpolar.
-
Explanation: The hydrocarbon-rich structure of DTBMP gives it low polarity, causing it to travel with nonpolar to moderately polar compounds on normal-phase silica.
-
Solution 1: Use Acidic Alumina (B75360): A highly effective method is to use column chromatography with acidic alumina as the stationary phase.[2] The basic nitrogen of DTBMP interacts more strongly with the acidic sites on the alumina, leading to better retention and separation from your desired compound. A nonpolar eluent like pentane can be used.[2]
-
Solution 2: Modify the Mobile Phase: If you must use silica gel, consider adding a small amount of an acidic modifier, like acetic acid, to the mobile phase. This can protonate the DTBMP on the column, causing it to bind more strongly to the silica and retarding its elution. Caution: Ensure your target compound is stable to acidic conditions.
-
Solution 3: Monitor Elution Carefully: The progress of the elution can be monitored by spotting aliquots on a fluorescent TLC plate and viewing them under short-wave UV light; DTBMP will appear as a dark blue spot.[2]
Q3: Can I use recrystallization to remove DTBMP?
A3: Yes, recrystallization can be an effective method if there is a significant difference in solubility between your compound and DTBMP in a given solvent system.
-
Explanation: This technique relies on the principle that the desired compound and the impurity (DTBMP) have different solubility profiles at different temperatures.[8]
-
Protocol:
-
Solvent Screening: Identify a solvent (or solvent mixture) in which your product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while DTBMP remains soluble at lower temperatures. Given DTBMP's solubility in pentane and ethanol, these are good starting points to test.[2][4]
-
Procedure: Dissolve the crude mixture in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization of your target compound.[9] The DTBMP should remain in the mother liquor.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.[9]
-
Q4: Is distillation a viable option for removing DTBMP?
A4: Distillation can be used, but its feasibility depends on the properties of your target compound.
-
Explanation: DTBMP has a relatively high boiling point of 233 °C at atmospheric pressure.[5]
-
Considerations:
-
Thermal Stability: This method is only suitable if your target compound is thermally stable and has a significantly different boiling point from DTBMP.
-
Vacuum Distillation: To avoid decomposition of sensitive compounds, distillation under reduced pressure is recommended to lower the required temperature.[4]
-
Q5: Are there any scavenger resins that can specifically remove DTBMP?
A5: Yes, polymer-supported scavenger resins are an excellent modern alternative for purification.
-
Explanation: Scavenger resins are functionalized polymers that react with and bind to specific types of impurities, allowing them to be removed by simple filtration.[10][11]
-
Recommended Resin: Use a resin functionalized with a strong acid, such as sulfonic acid (e.g., MP-TsOH). These acidic resins will effectively protonate and bind the basic DTBMP, removing it from the solution.
-
General Protocol:
-
Add the appropriate scavenger resin to the reaction mixture.
-
Stir for the recommended amount of time (typically a few hours) at room temperature.
-
Filter the mixture to remove the resin, which now has the DTBMP bound to it.
-
Concentrate the filtrate to obtain the purified product.
-
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Protonation of basic DTBMP to form a water-soluble salt.[12][13] | Simple, fast, and scalable. | Can be ineffective due to steric hindrance; requires a stable product. | Removing large quantities of DTBMP from acid-stable compounds. |
| Column Chromatography | Differential adsorption onto a stationary phase. | Highly effective, especially with acidic alumina.[2] | Can be time-consuming and require large solvent volumes. | Isolating moderately polar to nonpolar compounds that co-elute on silica. |
| Recrystallization | Differential solubility of the compound and impurity.[8][14] | Can yield very pure material; cost-effective. | Dependent on favorable solubility profiles; some product loss is inevitable.[8] | Purifying solid compounds where a suitable solvent system can be found. |
| Distillation | Separation based on differences in boiling points. | Effective for large scales if boiling points differ significantly. | Requires thermal stability of the target compound; not suitable for non-volatile products. | Thermally stable, volatile liquid products. |
| Scavenger Resins | Covalent or ionic binding of the impurity to a solid support.[10] | High selectivity; simple filtration-based workup; mild conditions. | Resins can be expensive; may require optimization of reaction time. | Quickly removing trace to moderate amounts of DTBMP without chromatography. |
Experimental Protocols
Protocol 1: Purification using Acidic Alumina Column Chromatography
This protocol is adapted from established methods for purifying hindered pyridines.[2]
-
Column Preparation: Prepare a chromatography column with activated, acidic alumina, using a nonpolar solvent such as pentane as the eluent. The amount of alumina should be approximately 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product containing your compound and DTBMP in a minimum amount of pentane. Note: The reaction of DTBMP with acidic alumina can be exothermic, so it is advisable to cool the column with a water jacket.[2]
-
Elution: Elute the column with pentane, applying slight pressure to maintain a steady flow.
-
Monitoring: Collect fractions and monitor the elution using a fluorescent TLC plate under short-wave UV light. DTBMP will appear as a dark blue spot.[2] Your compound of interest will likely elute either before or after the DTBMP, depending on its polarity.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification using an Acidic Scavenger Resin (e.g., MP-TsOH)
-
Resin Selection: Choose a macroporous sulfonic acid resin (MP-TsOH). Use approximately 2-3 equivalents of the resin relative to the amount of DTBMP in your mixture.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF). Add the scavenger resin to the solution.
-
Scavenging: Stir the mixture at room temperature. Monitor the disappearance of DTBMP from the solution by TLC or LC-MS. The scavenging process may take from 1 to 12 hours.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
// Node styles start_node [label="Crude Reaction Mixture\n(Product + DTBMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Is the product\nthermally stable and volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision3 [label="Is the product\nstable to strong acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Process nodes process_recrystallization [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_distillation [label="Perform Vacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_extraction [label="Perform Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_scavenger [label="Use Acidic Scavenger Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; process_chromatography [label="Column Chromatography\n(Acidic Alumina)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End node end_node [label="Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start_node -> decision1; decision1 -> process_recrystallization [label=" Yes "]; decision1 -> decision2 [label=" No "]; process_recrystallization -> end_node;
decision2 -> process_distillation [label=" Yes "]; decision2 -> decision3 [label=" No "]; process_distillation -> end_node;
decision3 -> process_extraction [label=" Yes "]; decision3 -> process_scavenger [label=" No "]; process_extraction -> end_node; process_scavenger -> end_node;
// Alternative Path start_node -> process_chromatography [style=dashed, label=" General Alternative "]; process_chromatography -> end_node; } dot Caption: Decision workflow for selecting a purification method.
// Node styles start_node [label="1. Dissolve crude mixture in\n an immiscible organic solvent\n(e.g., Diethyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; process1 [label="2. Add aqueous acid (e.g., 2M HCl)\nto separatory funnel and shake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="3. Allow layers to separate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
organic_layer [label="Organic Layer:\nContains neutral product", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqueous_layer [label="Aqueous Layer:\nContains protonated DTBMP\n(DTBMP-H+ Cl-)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
process2 [label="4. Drain and collect\naqueous layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process3 [label="5. Wash organic layer with brine,\ndry, and evaporate solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Purified Product", style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start_node -> process1; process1 -> separation; separation -> organic_layer [label=" Top Layer* "]; separation -> aqueous_layer [label=" Bottom Layer "]; aqueous_layer -> process2; organic_layer -> process3; process3 -> end_node;
// Note note [label="*Assuming organic solvent is less dense than water, like diethyl ether.", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368", fontsize=8]; organic_layer -> note [style=dashed, arrowhead=none]; } dot Caption: Workflow for acid-base extraction of DTBMP.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. This compound | 38222-83-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 38222-83-2 [sigmaaldrich.com]
- 6. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. magritek.com [magritek.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in acidic environments. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of strong acids?
A1: this compound is a sterically hindered, non-nucleophilic base designed to act as a "proton scavenger".[1][2] Its primary function is to neutralize Brønsted acids without reacting with Lewis acids or other electrophiles in a reaction mixture.[3] While it is effective at scavenging protons, its long-term stability in strongly acidic solutions can be compromised, especially under harsh conditions such as elevated temperatures. The steric hindrance provided by the two tert-butyl groups flanking the nitrogen atom offers significant protection to the pyridine (B92270) ring from nucleophilic attack, but degradation can still occur over extended periods.
Q2: What are the typical signs of DTBMP degradation in my experiment?
A2: Degradation of DTBMP may not always be visually apparent. However, you might observe the following:
-
Loss of Buffering Capacity: If the pH of your reaction mixture unexpectedly drops despite the presence of DTBMP, it may indicate that the base is degrading and losing its ability to scavenge protons.
-
Formation of Unknown Impurities: Analysis of your reaction mixture by techniques such as HPLC, GC-MS, or NMR spectroscopy may reveal the presence of unexpected peaks or signals corresponding to degradation products.
-
Color Change: While DTBMP is typically a white to light yellow solid, the appearance of a more intense yellow or brown coloration in your acidic solution could suggest degradation.[4]
Q3: Can I use DTBMP with any type of acid?
A3: DTBMP is effective at neutralizing a wide range of Brønsted acids, from mineral acids like HCl to organic acids like trifluoroacetic acid (TFA) and sulfonic acids. Its non-nucleophilic nature makes it particularly suitable for reactions where other amine bases might lead to unwanted side reactions. However, the compatibility and stability should be assessed for each specific acid and reaction condition. For very strong acids or prolonged reaction times at high temperatures, the potential for degradation should be considered.
Q4: How does pH affect the solubility and stability of DTBMP?
A4: The solubility of DTBMP is highly dependent on pH. It is soluble at a pH of 1, slightly soluble at pH 4, and sparingly soluble at a pH greater than 7.[5] This is because at low pH, the pyridine nitrogen is protonated, forming the more soluble pyridinium (B92312) salt. While this protonation is key to its function as a proton scavenger, the long-term presence in a highly acidic aqueous environment may facilitate hydrolytic degradation pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected side products are observed in my reaction. | DTBMP may be participating in unforeseen reactions or its degradation products are reacting. | Confirm that a non-nucleophilic base is appropriate for your reaction. Analyze a blank reaction (without your primary substrates but with DTBMP and acid) to identify any degradation products. Consider using an alternative non-nucleophilic base if necessary. |
| The reaction is not proceeding as expected, and the pH is unstable. | DTBMP may be degrading under the reaction conditions, leading to a loss of its proton scavenging capability. | Monitor the stability of DTBMP under your specific reaction conditions (acid type, concentration, temperature, and time) using an appropriate analytical method like HPLC. If degradation is significant, consider adding the DTBMP portion-wise during the reaction or using a different, more stable base. |
| I see a color change in my reaction mixture after adding DTBMP and acid. | This could be an indication of DTBMP degradation or a reaction with other components. | Run control experiments to isolate the cause of the color change. This includes a control with just the solvent and acid, and another with the solvent, acid, and DTBMP. This will help determine if the color change is inherent to DTBMP degradation under those conditions. |
Experimental Protocols
Protocol for Assessing the Stability of DTBMP under Acidic Conditions
This protocol outlines a general method for evaluating the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC). This method is based on the principles of forced degradation studies as described in the ICH Q1A(R2) guidelines.[5][6]
1. Materials and Reagents:
-
This compound (DTBMP), analytical standard
-
Hydrochloric acid (HCl), 0.1 M
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, for mobile phase modification
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
DTBMP Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of DTBMP in methanol in a 25 mL volumetric flask.
-
Acidic Solution: 0.1 M Hydrochloric Acid.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact composition may need to be optimized for your specific HPLC system and column.
3. Forced Degradation Procedure:
-
Sample Preparation: In a suitable container, mix a known volume of the DTBMP stock solution with the 0.1 M HCl solution to achieve a final DTBMP concentration of approximately 0.1 mg/mL.
-
Stress Conditions: Incubate the sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Time Points: At each specified time point, withdraw an aliquot of the sample. Neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) to a pH of approximately 7. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Control Sample: Prepare a control sample of DTBMP in the mobile phase without acid and store it under the same temperature conditions.
4. HPLC Analysis:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Analysis: Inject the prepared samples and the control. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the DTBMP parent peak.
5. Data Analysis:
-
Calculate the percentage of DTBMP remaining at each time point relative to the initial concentration.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks. A target degradation of 5-20% is often recommended for forced degradation studies to ensure that degradation products are formed at a sufficient level for detection and analysis.[3][7]
Quantitative Data Summary
The following table presents hypothetical data from a stability study of DTBMP in 0.1 M HCl at 40°C, analyzed by HPLC.
| Time (hours) | DTBMP Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 24 | 95.2 | 3.1 | 1.5 | 4.6 | 99.8 |
| 48 | 90.5 | 6.2 | 3.0 | 9.2 | 99.7 |
| 72 | 85.8 | 9.1 | 4.8 | 13.9 | 99.7 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. pharmadekho.com [pharmadekho.com]
Technical Support Center: Optimizing Reactions with 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
Welcome to the technical support center for 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this sterically hindered, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: What is DTBMP and what are its primary applications in organic synthesis?
A1: this compound (DTBMP) is a sterically hindered organic base.[1] Its bulky tert-butyl groups prevent it from acting as a nucleophile while allowing it to function as an effective proton scavenger.[1] This property makes it particularly useful in reactions where a non-nucleophilic base is required to neutralize strong acids generated in situ, thereby preventing side reactions or degradation of sensitive functional groups.[1][2]
Primary applications include:
-
Glycosylation reactions: To trap protons and facilitate the formation of glycosidic bonds.[3][4]
-
Formation of vinyl triflates: From ketones and aldehydes using triflic anhydride (B1165640).[2]
-
Etherification reactions: Where minimizing elimination byproducts is crucial.[5]
Q2: What are the key physical and chemical properties of DTBMP?
A2: Understanding the properties of DTBMP is crucial for its effective use and storage.
| Property | Value |
| Molecular Weight | 205.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 33-36 °C |
| Boiling Point | 233 °C at 760 mmHg |
| pKa | 4.41 (in 50% EtOH) |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) (DCM), diethyl ether, and ethanol. Sparingly soluble in water. |
| Storage | Store at 2-8°C in a tightly sealed container. |
Q3: How does the steric hindrance of DTBMP affect its reactivity?
A3: The two bulky tert-butyl groups flanking the nitrogen atom are the defining structural feature of DTBMP. This steric hindrance is the primary reason for its non-nucleophilic character. While the nitrogen's lone pair is basic and can readily accept a proton (Brønsted base), the bulky substituents physically block the nitrogen from attacking electrophilic centers, such as carbonyls or alkyl halides. This selectivity is highly advantageous in reactions where nucleophilic attack by the base would lead to undesired side products.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DTBMP, with a focus on optimizing temperature and concentration.
Low or No Product Yield
Problem: My reaction is showing low or no yield of the desired product.
| Possible Cause | Troubleshooting Steps & Optimization |
| Suboptimal Reaction Temperature | Too Low: The reaction may be too slow. For very hindered substrates, reaction rates at very low temperatures (e.g., -78 °C) might be negligible.[2] Consider a gradual warming of the reaction mixture after the initial addition of reagents. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.[2] Too High: Higher temperatures can favor elimination over substitution, especially with secondary and tertiary substrates, leading to the formation of alkene byproducts.[2][5] It can also lead to the decomposition of sensitive starting materials or products. Lowering the reaction temperature generally favors substitution reactions.[5] |
| Incorrect DTBMP Concentration | Insufficient DTBMP: If the amount of DTBMP is not enough to scavenge all the protons generated during the reaction, the acidic conditions can lead to side reactions or decomposition of the product. A typical starting point is to use 1.2 to 2.0 equivalents of DTBMP relative to the acid-generating species.[2] Excess DTBMP: While less common, in some cases, a large excess of DTBMP might interfere with the reaction or complicate purification. It's advisable to start with a modest excess and optimize from there. |
| Reagent Purity | Ensure that all reagents, especially those sensitive to moisture like triflic anhydride, are of high purity and handled under anhydrous conditions.[2] Oven-dried glassware and anhydrous solvents are critical.[2] |
| Inefficient Stirring | DTBMP is a solid at room temperature. Ensure that it is fully dissolved in the reaction solvent before proceeding, especially at low temperatures. Inadequate stirring can lead to localized concentration gradients and poor reaction efficiency. |
Significant Byproduct Formation
Problem: My reaction is producing a significant amount of byproducts, such as elimination products or decomposition of starting materials.
| Possible Cause | Troubleshooting Steps & Optimization |
| Elimination Favored over Substitution | This is a common issue, particularly with secondary substrates.[5] Temperature: Higher temperatures favor elimination.[2][5] Running the reaction at the lowest temperature that provides a reasonable rate is recommended. Base Choice: The steric hindrance of DTBMP is designed to minimize its role as a base that promotes elimination.[2] However, if elimination persists, ensure that no other less-hindered bases are present as impurities. |
| Acid-Catalyzed Decomposition | The formation of byproducts can be a result of inefficient proton scavenging.[3] DTBMP Concentration: Ensure that a sufficient excess of DTBMP is used to neutralize all the acid generated. Consider a slow addition of the acid-generating reagent to a solution containing the substrate and DTBMP to maintain a low concentration of acid throughout the reaction. |
| Byproduct from DTBMP | The protonated form of DTBMP (DTBMP-H⁺ salt) will be present as a byproduct. This salt is generally not reactive but needs to be removed during workup. It can typically be removed by an aqueous wash. |
Experimental Protocols
General Protocol for the Formation of a Vinyl Triflate from a Ketone
This protocol provides a general procedure for the synthesis of a vinyl triflate using triflic anhydride and DTBMP.
Materials:
-
Ketone (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (DTBMP) (1.2 - 2.0 eq)[2]
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 - 1.5 eq)[2]
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone and DTBMP in anhydrous DCM in an oven-dried flask equipped with a magnetic stir bar and a dropping funnel.
-
Temperature Control: Cool the reaction mixture to the desired starting temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.[2]
-
Reagent Addition: Add triflic anhydride dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.[2]
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes reaction conditions from literature where DTBMP was used, highlighting the impact of temperature and equivalents on the outcome.
| Reaction Type | Substrate | DTBMP (eq.) | Temperature (°C) | Yield (%) | Key Observations | Reference |
| Glycosylation | Disaccharide Synthesis | 5.0 | -5 | 76 | High yield and selectivity achieved at this temperature. | [3] |
| Glycosylation | Disaccharide Synthesis | 4.0 | -78 | 77 | Low temperature was crucial for selectivity. | [3] |
| Triflation | Hindered Primary Alcohol | 1.2 - 2.0 | -40 to 0 | N/A | Recommended starting conditions to minimize elimination. | [2] |
Visualizations
Workflow for Optimizing a Reaction with DTBMP
The following diagram illustrates a general workflow for optimizing a chemical reaction where DTBMP is used as a proton scavenger.
Caption: A workflow for optimizing reactions using DTBMP.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the decision-making process for troubleshooting low product yield in a reaction involving DTBMP.
Caption: A decision tree for troubleshooting low yield with DTBMP.
References
Technical Support Center: Troubleshooting Reactions with Hindered Bases
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using hindered bases in organic synthesis.
Frequently Asked Questions (FAQs)
1. My deprotonation reaction with a hindered base (e.g., LDA, KHMDS) failed completely. What are the most likely causes?
Complete failure of a reaction with a strong, hindered base often points to issues with the reaction setup and reagents. The most common culprits are:
-
Presence of Water or Protic Solvents: Hindered bases are extremely strong bases and will react preferentially with any acidic protons present, including water, alcohols, or even trace moisture on glassware. This will consume the base, leaving none to react with your substrate.
-
Poor Quality or Decomposed Base: Strong bases like Lithium Diisopropylamide (LDA) are often prepared fresh before use or purchased as solutions that can degrade over time, especially if not stored properly.[1] An inactive base will lead to no reaction.
-
Inadequate Inert Atmosphere: Oxygen can also react with and degrade organolithium bases and other reactive intermediates. Failure to properly establish and maintain an inert atmosphere (e.g., with nitrogen or argon) can lead to reaction failure.[2][3]
-
Incorrect Base Selection: The chosen base may not be strong enough to deprotonate your substrate. Compare the pKa of the base's conjugate acid with the pKa of the proton you intend to remove. A general rule of thumb is that the pKa of the conjugate acid of the base should be at least 10 pKa units higher than that of the substrate for essentially irreversible deprotonation.[4]
2. My reaction is giving a very low yield. What are some potential reasons and how can I improve it?
Low yields can be caused by a variety of factors:
-
Incomplete Deprotonation: This can be due to the reasons listed above (trace water, degraded base) or an insufficient amount of base. Consider using a slight excess of the hindered base.
-
Side Reactions: The generated enolate or carbanion can participate in unwanted side reactions. For example, with sterically unhindered substrates like aldehydes, LDA can act as a nucleophile instead of a base.[1][5]
-
Temperature Control Issues: Many reactions involving hindered bases are performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[5] Letting the reaction warm up prematurely can lead to decomposition or undesired products.[6]
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.[7] It's crucial to consider the stability of your product to acidic or basic conditions during the workup.[7]
-
Workup and Isolation Losses: The product may be lost during the workup procedure. For example, it could be partially soluble in the aqueous layer or volatile.[7][8]
3. I am trying to deprotonate an unsymmetrical ketone and I'm getting a mixture of products. How can I control the regioselectivity?
The regioselectivity of ketone deprotonation can be controlled by carefully choosing the reaction conditions to favor either the kinetic or thermodynamic enolate.
-
Kinetic Enolate (Less Substituted): To form the kinetic enolate, which is formed faster, use a strong, bulky base like LDA at a low temperature (typically -78 °C) in an aprotic solvent like THF.[5][9] The steric bulk of LDA favors the removal of the less sterically hindered proton.[5][9]
-
Thermodynamic Enolate (More Substituted): To form the more stable, thermodynamic enolate, use a smaller, less hindered base such as sodium hydride (NaH) or an alkoxide (e.g., NaOEt) at a higher temperature (room temperature or above). These conditions allow for equilibrium to be established, favoring the more stable, more substituted enolate.[5]
4. My reaction with potassium tert-butoxide is not working as expected. What are some specific considerations for this base?
Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base, but its reactivity can be influenced by the reaction conditions.
-
Solvent Choice: The reactivity of t-BuOK can be highly dependent on the solvent. In polar aprotic solvents like DMSO or NMP, its basicity is enhanced, and it can be used in catalytic amounts for certain reactions.[10]
-
Moisture Sensitivity: While solid t-BuOK is less sensitive to air than many organolithium bases, it is still hygroscopic and should be handled under anhydrous conditions. The presence of moisture can lead to competing side reactions.[11]
-
Potential for Radical Pathways: In some cases, t-BuOK can promote reactions through single-electron transfer (SET) pathways, leading to radical intermediates and unexpected products.[12][13]
Data Presentation
Table 1: Properties of Common Hindered Bases
| Hindered Base | Abbreviation | pKa of Conjugate Acid | Common Solvents | Typical Reaction Temperature | Key Characteristics |
| Lithium Diisopropylamide | LDA | ~36 | THF, Diethyl ether | -78 °C to 0 °C | Very strong, sterically hindered, non-nucleophilic with hindered substrates.[5][14] |
| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 | THF, Toluene | -78 °C to RT | Strong, non-nucleophilic, often used when LDA causes side reactions.[15] |
| Potassium Bis(trimethylsilyl)amide | KHMDS | ~26 | THF, Toluene | -78 °C to RT | Similar to NaHMDS but can exhibit different reactivity and solubility.[16][17] |
| Potassium tert-butoxide | t-BuOK | ~19 (tert-butanol) | THF, DMSO, NMP | 0 °C to reflux | Strong, non-nucleophilic, versatile base.[11][14] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Solvents
Achieving and maintaining anhydrous conditions is critical for the success of reactions involving hindered bases.
Method A: Distillation from a Drying Agent [18]
-
Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood, as it involves reactive materials.
-
For Ethers (e.g., THF, Diethyl Ether): Reflux the solvent over sodium metal and benzophenone (B1666685) until a persistent deep blue or purple color of the benzophenone ketyl radical anion is observed. This indicates that the solvent is both dry and oxygen-free. Distill the solvent directly into the reaction flask under an inert atmosphere.
-
For Hydrocarbons and Halogenated Solvents (e.g., Toluene, Dichloromethane): Reflux the solvent over calcium hydride (CaH₂) for several hours, then distill.[18] Note: Do not use sodium/benzophenone for halogenated solvents due to the risk of explosion.[18]
Method B: Solvent Purification System (Column Method) [19][20]
A safer alternative to distillation involves passing the solvent through columns containing activated alumina (B75360) and a supported copper catalyst.[19][20] This method removes water and oxygen, respectively. The purified solvent is collected under an inert atmosphere.[19]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere[2][3][21]
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Oven-drying (e.g., at 120 °C for several hours) or flame-drying under vacuum is essential to remove adsorbed moisture.[3]
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet) while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Evacuate and Refill Cycle: For highly sensitive reactions, connect the assembled glassware to a Schlenk line. Evacuate the apparatus and then backfill with an inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases.[2]
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by using a balloon filled with the inert gas or a bubbler system.[3][21] This ensures that any leaks will be of the inert gas flowing out, rather than air flowing in.[3]
-
Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula through a rubber septum.[2] For air-sensitive solids, it is best to weigh them in a glovebox and add them to the flask under an inert atmosphere.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for failed reactions with hindered bases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. t BuOK-triggered bond formation reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04242C [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the solid state and solution structural chemistry of the utility amide potassium hexamethyldisilazide (KHMDS) - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01118K [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 20. acs.org [acs.org]
- 21. organic chemistry - Setting up reactor in inert atmosphere - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Alternative Workup Techniques for DTBMP-Containing Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction mixtures containing 2,6-di-tert-butyl-4-methylpyridine (DTBMP). DTBMP is a sterically hindered, non-nucleophilic base widely used in organic synthesis. However, its removal during workup can be challenging due to its physical properties. This guide offers troubleshooting advice and detailed protocols for alternative workup techniques.
Frequently Asked Questions (FAQs)
Q1: What is DTBMP and why is it used?
A1: this compound, or DTBMP, is a sterically hindered organic base. Its bulky tert-butyl groups prevent it from acting as a nucleophile, meaning it can selectively deprotonate acidic protons without participating in undesired side reactions. It is often used in reactions that are sensitive to nucleophilic attack, such as the formation of enol triflates from ketones.[1]
Q2: Why is DTBMP difficult to remove using a standard acidic wash?
A2: While DTBMP is a base, its steric hindrance also shields the nitrogen atom from efficient protonation by aqueous acids. This results in its pyridinium (B92312) salt having some solubility in organic solvents, leading to incomplete extraction into the aqueous layer. It has been noted that attempts to remove colored impurities from DTBMP via acid-base extraction have been unsuccessful.
Q3: What are the physical properties of DTBMP relevant to its removal?
A3: DTBMP is a low-melting solid or liquid with a melting point of 33-36 °C and a boiling point of 233 °C. It is sparingly soluble in water but soluble in many organic solvents such as ethanol, acetic acid, and diethyl ether.[1][2][3]
Q4: What are the common signs of residual DTBMP in a purified product?
A4: Residual DTBMP can be identified by characteristic peaks in 1H NMR spectra, typically in the aromatic and aliphatic regions. Contamination can also lead to issues in subsequent reactions or affect the physical properties of the final compound.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of DTBMP from reaction mixtures and provides systematic solutions.
| Problem | Potential Cause | Solution |
| Product is contaminated with DTBMP after aqueous acidic workup. | Incomplete protonation of DTBMP due to steric hindrance. The resulting salt has some organic solubility. | 1. Repeated Acidic Washes: Use multiple, small-volume washes with dilute acid (e.g., 1M HCl) rather than a single large-volume wash. 2. Alternative Workup: Switch to a non-extraction-based method such as column chromatography or recrystallization. |
| Significant product loss during acidic extraction. | The desired product may be acid-sensitive or have some water solubility, leading to its loss in the aqueous layer. | 1. Use a Weaker Acid: Consider using a milder acidic solution (e.g., saturated NH4Cl) to minimize product degradation. 2. Back-Extraction: If the product is lost to the aqueous layer, basify the aqueous phase and extract with an organic solvent to recover the product. 3. Avoid Aqueous Workup: Opt for chromatography or recrystallization. |
| Emulsion formation during extraction. | High concentrations of salts or polar materials in the reaction mixture. | 1. Brine Wash: Add a saturated NaCl solution to break up the emulsion. 2. Filtration: Filter the mixture through a pad of Celite. 3. Solvent Modification: Add more of the organic solvent to dilute the mixture. |
| DTBMP co-elutes with the product during column chromatography. | The polarity of DTBMP is similar to that of the desired product. | 1. Change the Stationary Phase: If using silica (B1680970) gel, consider using alumina (B75360), which can be more effective for separating basic compounds. 2. Modify the Mobile Phase: Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to suppress the interaction of DTBMP with the stationary phase and alter its retention time. 3. Use a Different Chromatographic Technique: Consider reverse-phase chromatography if the product is sufficiently polar. |
| Product and DTBMP co-crystallize. | The product and DTBMP have similar solubility profiles in the chosen solvent system. | 1. Solvent Screening: Systematically screen a variety of solvents with different polarities to find a system where the solubility of the product and DTBMP differ significantly at high and low temperatures.[4][5][6][7] 2. Two-Solvent Recrystallization: Use a solvent in which the product is soluble and an anti-solvent in which it is insoluble to induce selective crystallization. |
Alternative Workup Protocols
Enhanced Acidic Wash
This method aims to improve the efficiency of removing DTBMP through repeated extractions.
Protocol:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with five portions of 1M HCl.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
Expected Outcome: This method can reduce DTBMP to trace levels, but some product loss may occur, especially with acid-sensitive compounds.
Column Chromatography on Alumina
This method is particularly effective for separating basic compounds like DTBMP from neutral or acidic products.
Protocol:
-
Prepare a chromatography column with activated alumina. The amount of alumina should be 50-100 times the weight of the crude product.
-
Concentrate the reaction mixture and dissolve the residue in a minimal amount of a non-polar solvent (e.g., pentane (B18724) or hexane).
-
Load the sample onto the column.
-
Elute the column with a non-polar solvent (e.g., pentane). DTBMP is expected to elute quickly.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Quantitative Data: A known purification protocol for DTBMP itself involves dissolving it in pentane and eluting from an activated alumina column with pentane, with elution progress monitored by TLC. This suggests that non-polar products can be effectively separated from DTBMP using this method.
Recrystallization
Recrystallization is a powerful purification technique if a suitable solvent system can be identified where the solubility of the product and DTBMP differ significantly.[4][5][6][7][8]
Protocol:
-
Solvent Selection: In separate vials, test the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while DTBMP remains in solution upon cooling.
-
Dissolve the crude reaction mixture in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further, cool the solution in an ice bath to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Workflows and Concepts
Logical Flow for Selecting a DTBMP Removal Method
References
Navigating the Steric Maze: A Technical Support Center for 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This resource is designed to provide expert guidance on managing the unique steric properties of this non-nucleophilic base in your synthetic endeavors. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to optimize your reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of DTBMP and offers practical solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction is sluggish or fails to proceed. | 1. Insufficient Basicity: While sterically hindered, DTBMP is a relatively weak base (pKa of conjugate acid ≈ 4.41 in 50% ethanol) and may not be strong enough to deprotonate your substrate efficiently.[1][2] 2. Protic Impurities: DTBMP is hygroscopic and can be neutralized by water or other protic impurities in your reagents or solvents.[3] 3. Low Temperature: The reaction temperature may be too low for the deprotonation to occur at a reasonable rate. 4. Poor Solubility: DTBMP or its salt may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction.[2][4] | 1. Assess pKa: Ensure the pKa of your substrate's proton is significantly lower than that of the DTBMP-H⁺. If not, consider a stronger, non-nucleophilic base (see comparison table below). 2. Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly distilled or anhydrous grade solvents. Handle DTBMP under an inert atmosphere (e.g., argon or nitrogen).[3] 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate method. 4. Solvent Screening: If solubility is an issue, consider a different solvent in which both the base and its salt are more soluble. Common solvents for DTBMP include dichloromethane, diethyl ether, and ethanol.[4][5] |
| Formation of unexpected byproducts. | 1. Nucleophilic Attack by DTBMP (Rare): Although highly hindered, in some specific cases with very reactive electrophiles, DTBMP might exhibit minimal nucleophilicity.[2] 2. Side Reactions Catalyzed by Trace Protic Acid: If DTBMP is not effectively scavenging all acidic species, these may catalyze undesired side reactions. | 1. Re-evaluate Base Choice: If you suspect nucleophilic interference, consider an even more sterically hindered or electronically different non-nucleophilic base. 2. Increase DTBMP Stoichiometry: Use a slight excess of DTBMP to ensure complete scavenging of all protons. |
| Precipitation of DTBMP-H⁺ salt complicates the reaction or workup. | 1. Low Solubility of the Salt: The protonated form of DTBMP (e.g., DTBMP-H⁺ triflate) can have poor solubility in non-polar organic solvents.[2] | 1. Solvent Choice: Select a solvent that can better solvate the pyridinium (B92312) salt. 2. Aqueous Workup: During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining DTBMP and extract the resulting water-soluble salt.[6] 3. Filtration: If the salt precipitates during the reaction, it can sometimes be removed by filtration, although this may not be practical for all scales. 4. Specialized Workup: For stubborn emulsions or persistent salts, consider washing with a saturated aqueous solution of copper sulfate, which can complex with the pyridine (B92270).[7] |
| Difficulty removing DTBMP or its salt after the reaction. | 1. Incomplete Protonation/Extraction: A single aqueous wash may not be sufficient to remove all the DTBMP and its salt. | 1. Multiple Acid Washes: Perform multiple extractions with dilute aqueous acid.[6] 2. Brine Wash: After the acid washes, a brine wash can help to break emulsions and remove residual water.[8] 3. Silica (B1680970) Gel Chromatography: DTBMP is relatively non-polar and can often be separated from more polar products by flash chromatography. The protonated salt is highly polar and will remain on the baseline. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "non-nucleophilic" base?
A1: The term "non-nucleophilic" arises from the significant steric hindrance provided by the two bulky tert-butyl groups positioned on either side of the nitrogen atom.[1] This steric bulk effectively shields the nitrogen's lone pair of electrons, preventing it from attacking electrophilic centers and participating in substitution or addition reactions.[1] However, it can still accept a small proton, allowing it to function as a base.
Q2: When should I choose DTBMP over other non-nucleophilic bases like Proton Sponge or DBU?
A2: The choice of base depends on the specific requirements of your reaction.
-
DTBMP is ideal for reactions that are sensitive to both nucleophilic attack and strong basicity. It is particularly effective as a proton scavenger for acids generated in situ.[1]
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) is a much stronger base than DTBMP but is also sterically hindered and non-nucleophilic. It is a good choice when a higher pKa is required for deprotonation.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base, but it can exhibit nucleophilic character in some reactions.[1]
Here is a decision-making workflow to help you select an appropriate non-nucleophilic base:
Q3: What is the pKa of DTBMP, and how does it compare to other bases?
A3: The basicity of a compound is indicated by the pKa of its conjugate acid. For DTBMP, the pKa of its conjugate acid is approximately 4.41 in 50% ethanol.[2] This is surprisingly low, even lower than pyridine itself in the same solvent system, due to the steric strain introduced upon protonation.[1]
| Base | pKa of Conjugate Acid (in Acetonitrile, unless specified) | Key Characteristics |
| This compound (DTBMP) | ~4.41 (in 50% EtOH)[2] | Highly sterically hindered, weak base, excellent proton scavenger. |
| Pyridine | 12.5 | Less hindered, moderately basic, can be nucleophilic. |
| 2,6-Lutidine | 14.1 | More basic than pyridine, moderately hindered. |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 18.6 | Very strong base, highly hindered, non-nucleophilic. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | Very strong base, generally non-nucleophilic but can show nucleophilicity.[1] |
Q4: Can I recover DTBMP after my reaction?
A4: Yes, DTBMP can often be recovered. After the aqueous acid wash to remove the DTBMP salt from the organic layer, the acidic aqueous layer can be collected. Basifying this aqueous layer with a strong base (e.g., NaOH) will deprotonate the DTBMP-H⁺, causing the free base to separate. The DTBMP can then be extracted back into an organic solvent, dried, and the solvent evaporated.
Experimental Protocols
General Protocol for the Synthesis of a Vinyl Triflone using DTBMP
This protocol is a general guideline for the formation of a vinyl triflate from a ketone, a common application of DTBMP.[5]
Detailed Steps:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 equiv) and this compound (1.2-1.5 equiv) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride (1.1-1.3 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash sequentially with 1M aqueous HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude vinyl triflate by flash column chromatography on silica gel.
This technical support center provides a foundational understanding of how to effectively manage the steric hindrance of this compound in your synthetic work. For more specific inquiries, please consult the cited literature or contact a qualified chemist.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 38222-83-2 [m.chemicalbook.com]
- 5. This compound | 38222-83-2 [chemicalbook.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.libretexts.org [chem.libretexts.org]
potential decomposition pathways of 2,6-di-tert-butyl-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving DTBMP.
Issue 1: Incomplete Reaction or Low Yield When Using DTBMP as a Proton Scavenger
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient DTBMP | Ensure at least a stoichiometric amount of DTBMP relative to the acid generated in the reaction is used. It is often recommended to use a slight excess (1.1-1.2 equivalents). | The reaction should proceed to completion as the acid byproduct is effectively neutralized. |
| Steric Hindrance | The extreme steric bulk of DTBMP may hinder its ability to abstract a proton from a sterically congested site. | Consider using a less hindered, non-nucleophilic base such as 2,4,6-collidine or DBU, but be mindful of potential side reactions. |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Poor Solubility | DTBMP may not be fully dissolved in the reaction solvent, limiting its availability. | Choose a solvent in which DTBMP is readily soluble (e.g., dichloromethane, acetonitrile). Gentle warming can aid dissolution. |
Issue 2: Unexpected Side Products Observed in the Reaction Mixture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Strong Lewis Acids | DTBMP can slowly decompose in the presence of very strong Lewis acids, forming a pyridinium (B92312) ion which may alter the reaction pathway.[1] | If possible, use a weaker Lewis acid or an alternative non-nucleophilic base that is more stable under the reaction conditions. |
| Thermal Decomposition | At elevated temperatures (inferred from derivatives to be as low as 125°C), DTBMP or its protonated form may begin to decompose.[2] | Maintain the reaction temperature below the decomposition threshold. If high temperatures are required, consider a more thermally stable base. |
| Oxidative Degradation | If the reaction is sensitive to air or involves oxidizing agents, DTBMP can be oxidized. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are deoxygenated. |
| Photochemical Reaction | Exposure to UV light can induce reactions in pyridine-containing compounds.[3][4] | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. |
Issue 3: Difficulty in Removing DTBMP or its Protonated Salt After Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of DTBMP-H⁺ Salt | The protonated form of DTBMP is a salt and may have different solubility properties. | Perform an aqueous workup with a dilute base (e.g., NaHCO₃ solution) to deprotonate the pyridinium salt, making it more soluble in organic solvents for extraction. |
| High Polarity of the Salt | The DTBMP-H⁺ salt can be highly polar and may not be easily removed by standard silica (B1680970) gel chromatography. | After basifying the workup, the neutral DTBMP should be readily extractable into common organic solvents like ethyl acetate (B1210297) or dichloromethane. |
| Sublimation during Purification | DTBMP can sublime under high vacuum. | If purifying by distillation, use reduced pressure carefully. For chromatography, ensure the column is not run dry for extended periods under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways of DTBMP?
While specific, detailed studies on the decomposition pathways of DTBMP are not extensively published, based on the chemistry of related hindered pyridines and phenols, the following pathways are plausible:
-
Thermal Decomposition: At elevated temperatures, decomposition is likely initiated by the formation of a pyridyl radical through C-H or C-C bond cleavage of the tert-butyl groups.[5] This can be followed by ring opening or further fragmentation.
-
Oxidative Decomposition: As an antioxidant, DTBMP can scavenge free radicals.[6] Oxidation may lead to the formation of N-oxides or hydroxylation of the pyridine (B92270) ring, potentially followed by ring opening. Analogy with 2,6-di-tert-butylphenol (B90309) suggests that oxidation could lead to quinone-like structures.
-
Photolytic Decomposition: Exposure to UV light can lead to isomerization (phototransposition) of the pyridine ring, forming different isomers.[3] It can also promote reactions with other components in the mixture.[4]
Q2: How should I store DTBMP to prevent decomposition?
DTBMP should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Keep it away from strong oxidizing agents and strong acids.
Q3: Is DTBMP compatible with all common organic solvents?
DTBMP is generally soluble in and compatible with a wide range of common organic solvents such as dichloromethane, chloroform, acetonitrile, tetrahydrofuran, and ethyl acetate. It has limited solubility in water.
Q4: Can I use DTBMP in reactions involving strong Lewis acids?
Caution should be exercised. While DTBMP is known for its non-reactivity with many Lewis acids, very strong Lewis acids can promote its slow decomposition, leading to the formation of the corresponding pyridinium ion.[1] This can potentially interfere with the desired reaction. It is advisable to run a small-scale test reaction to check for compatibility.
Q5: What are the main safety concerns when handling DTBMP?
DTBMP is harmful if swallowed and can cause skin and eye irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Potential Decomposition Pathways
The following diagrams illustrate the plausible initiation steps for the decomposition of this compound under different stress conditions. The pathways are inferred from the reactivity of related compounds.
Experimental Protocols
Protocol 1: Monitoring for Thermal Decomposition by GC-MS
-
Sample Preparation: Prepare a solution of DTBMP (e.g., 1 mg/mL) in a high-boiling point, inert solvent (e.g., dodecane).
-
Initial Analysis: Analyze the initial solution by Gas Chromatography-Mass Spectrometry (GC-MS) to establish a baseline chromatogram and mass spectrum of the pure compound.
-
Thermal Stress: Seal a portion of the solution in a vial and heat it in an oven or heating block at a series of temperatures (e.g., 100°C, 125°C, 150°C) for a set period (e.g., 24 hours).
-
GC-MS Analysis of Stressed Samples: After cooling, analyze the heated samples by GC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to the baseline. Look for the appearance of new peaks, which would indicate degradation products. Analyze the mass spectra of these new peaks to identify the potential structures of the degradants.
Protocol 2: Forced Oxidation Study
-
Sample Preparation: Prepare three solutions of DTBMP (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions:
-
To the first solution, add a small amount of a radical initiator such as azobisisobutyronitrile (AIBN) and heat gently (e.g., 60°C).
-
To the second solution, add hydrogen peroxide (e.g., 3% final concentration) and stir at room temperature.
-
The third solution serves as a control.
-
-
Time Points: Take aliquots from each solution at various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by a suitable method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Evaluation: Compare the chromatograms over time to monitor the decrease in the DTBMP peak and the formation of new peaks corresponding to oxidation products. LC-MS can provide mass information for the identification of these products.
References
- 1. Silylium ion-catalyzed challenging Diels-Alder reactions: the danger of hidden proton catalysis with strong Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. This compound | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Surprising Nucleophilicity of a Bulky Base: A Technical Support Guide for Researchers
Fremont, CA – December 5, 2025 – Researchers in the fields of organic synthesis and drug development often rely on 2,6-di-tert-butyl-4-methylpyridine (DTBMP) as a quintessential non-nucleophilic, sterically hindered base. Its primary role is to act as a "proton sponge," selectively scavenging protons generated in a reaction without interfering with electrophilic centers. However, under specific and demanding conditions, this bulky base can deviate from its typical behavior and exhibit nucleophilic properties. This guide addresses the frequently asked questions and troubleshooting scenarios surrounding the unexpected nucleophilicity of DTBMP.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DTBMP) generally considered a non-nucleophilic base?
A1: The non-nucleophilic nature of DTBMP is a direct consequence of its molecular structure. The nitrogen atom, which is the potential nucleophilic center, is flanked by two exceptionally bulky tert-butyl groups. These groups create significant steric hindrance, effectively shielding the nitrogen's lone pair of electrons from attacking larger electrophilic molecules. While a small proton can still access the nitrogen, allowing DTBMP to function as a base, larger electrophiles are physically blocked.
Q2: Under what conditions can DTBMP act as a nucleophile?
A2: DTBMP can be forced to act as a nucleophile under conditions of high pressure and in the presence of a very reactive and small electrophile. A documented example is the reaction of 2,6-di-tert-butylpyridine (B51100) derivatives with powerful methylating agents like methyl fluorosulfonate under high pressure[1]. The extreme pressure helps to overcome the steric barrier, allowing the nitrogen atom to attack the methyl group.
Q3: In the methylation of carbohydrates using methyl triflate and DTBMP, is DTBMP acting as a nucleophile?
A3: In this common application, DTBMP is not acting as a nucleophile but rather as its typical role of a proton scavenger. The methylation of hydroxyl groups on carbohydrates with methyl triflate is an equilibrium process that generates triflic acid as a byproduct. DTBMP's function is to neutralize this strong acid, driving the equilibrium towards the methylated product and preventing acid-catalyzed side reactions. It is noteworthy that DTBMP does not react with the highly electrophilic triflic anhydride, further underscoring its general reluctance to act as a nucleophile[2].
Q4: My reaction is giving unexpected side products that suggest DTBMP is acting as a nucleophile. What could be the cause?
A4: If you observe unexpected nucleophilic addition of DTBMP, consider the following possibilities:
-
Highly Reactive Electrophile: Your substrate may be an exceptionally potent and small electrophile, capable of overcoming the steric hindrance of DTBMP.
-
Forcing Reaction Conditions: High temperatures or pressures can provide the necessary energy to overcome the activation barrier for nucleophilic attack.
-
Contamination: Ensure your DTBMP is pure and not contaminated with less hindered pyridine (B92270) bases, which are more nucleophilic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of an unexpected N-alkylated DTBMP adduct. | The electrophile is small and highly reactive, and/or the reaction is run under high temperature or pressure. | Consider using a more sterically hindered base if available, or explore alternative, less reactive electrophiles. If possible, conduct the reaction at a lower temperature and ambient pressure. |
| Low yield in a reaction where DTBMP is intended as a non-nucleophilic base. | DTBMP may be acting as a nucleophile, consuming the electrophile. | Confirm the identity of byproducts via mass spectrometry or NMR to verify if DTBMP adducts are being formed. If so, switch to a different non-nucleophilic base or modify the reaction conditions to be milder. |
| Inconsistent reaction outcomes when using DTBMP. | The purity of the DTBMP may be variable between batches, with some containing more nucleophilic pyridine impurities. | Verify the purity of your DTBMP using techniques like NMR or GC-MS. If impurities are detected, purify the DTBMP by recrystallization or distillation, or purchase from a high-purity supplier. |
Quantitative Data: Basicity of Pyridine Derivatives
The basicity of pyridine and its derivatives is a key factor in their chemical behavior. The pKa of the conjugate acid is a measure of this basicity.
| Compound | pKa of Conjugate Acid | Steric Hindrance | Relative Nucleophilicity |
| Pyridine | 5.25 | Low | High |
| 2,6-Lutidine (2,6-dimethylpyridine) | 6.64 | Moderate | Moderate |
| This compound (DTBMP) | 4.41 (in 50% EtOH) | Very High | Very Low |
Note: The lower pKa of the DTBMP conjugate acid compared to less hindered pyridines is attributed to the steric strain introduced upon protonation.
Experimental Protocols
Protocol 1: General Procedure for the Use of DTBMP as a Proton Scavenger in Glycosylation Reactions
-
Dissolve the glycosyl donor and acceptor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (often between -78°C and 0°C).
-
Add 1.5 to 2.0 equivalents of DTBMP to the reaction mixture.
-
Slowly add the activating agent (e.g., triflic anhydride) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous workup and purify the product by column chromatography.
Visualizing Reactivity: Factors Influencing DTBMP's Behavior
The decision of whether DTBMP will act as a base or a nucleophile is a balance between the nature of the electrophile and the reaction conditions.
Caption: Logical flow of DTBMP's reactivity based on electrophile and conditions.
The provided information aims to equip researchers with a deeper understanding of the nuanced reactivity of this compound, enabling more effective troubleshooting and experimental design.
References
Validation & Comparative
A Head-to-Head Comparison of Non-Nucleophilic Bases: 2,6-di-tert-butyl-4-methylpyridine vs. 2,6-Lutidine
In the realm of organic synthesis, the strategic selection of a non-nucleophilic base is paramount to the success of reactions involving sensitive electrophilic centers. Among the plethora of available options, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2,6-lutidine stand out as two of the most commonly employed sterically hindered pyridine (B92270) derivatives. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific synthetic challenges.
Physicochemical Properties and Steric Hindrance
The fundamental difference between DTBMP and 2,6-lutidine lies in the steric bulk of the substituents flanking the basic nitrogen atom. DTBMP possesses two bulky tert-butyl groups, which create a profound steric shield around the nitrogen's lone pair of electrons. In contrast, 2,6-lutidine features two methyl groups, which offer a moderate degree of steric hindrance.[1][2] This structural disparity has significant implications for their basicity and nucleophilicity.
The pKa of a base's conjugate acid is a direct measure of its basicity. For 2,6-lutidine, the conjugate acid has a pKa of approximately 6.7, indicating it is a moderately weak base.[3] The electron-donating nature of the methyl groups increases its basicity compared to unsubstituted pyridine.[3] Conversely, the extreme steric hindrance in DTBMP leads to a significantly lower pKa for its conjugate acid, experimentally determined to be 4.41 in 50% ethanol.[1] This value is even lower than that of pyridine in the same solvent system, a phenomenon attributed to the steric strain introduced upon protonation.[1]
dot
Caption: Molecular structures of DTBMP and 2,6-Lutidine.
Performance in Key Synthetic Applications
Both DTBMP and 2,6-lutidine are primarily employed as acid scavengers in reactions that generate strong acids, thereby preventing acid-catalyzed side reactions or degradation of sensitive functional groups.[2][4] However, the choice between them is dictated by the specific reaction conditions and the nature of the electrophiles present.
Silylation of Alcohols: The protection of alcohols as silyl (B83357) ethers is a cornerstone of multi-step organic synthesis. This transformation often utilizes highly reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), which liberates the strong acid, triflic acid.[2] Both bases are effective in this role. 2,6-lutidine is widely used to neutralize the generated triflic acid, and its steric bulk prevents it from competing with the alcohol as a nucleophile.[5] DTBMP, with its even greater steric hindrance, offers an additional layer of security against nucleophilic attack on the silylating agent, making it the preferred choice when dealing with highly sensitive substrates.
Formation of Vinyl Triflates: The conversion of ketones to vinyl triflates using trifluoromethanesulfonic anhydride (B1165640) is a critical transformation for subsequent cross-coupling reactions. This reaction generates a stoichiometric amount of triflic acid. DTBMP is exceptionally well-suited for this purpose, as its non-nucleophilic character prevents any unwanted reactions with the highly electrophilic triflic anhydride or the resulting vinyl triflate.[6]
Glycosylation Reactions: In the intricate field of carbohydrate chemistry, 2,6-lutidine has been shown to be more effective than other amine bases in mediating certain glycosylation reactions.[7] The lower acidity of its conjugate acid compared to other substituted pyridines helps to minimize side reactions, leading to higher yields and improved stereoselectivity of the desired glycoside.[7]
Quantitative Data Summary
| Property | This compound (DTBMP) | 2,6-Lutidine | Reference(s) |
| Molecular Weight ( g/mol ) | 205.34 | 107.15 | [1],[8] |
| pKa of Conjugate Acid | 4.41 (in 50% ethanol) | ~6.7 | [1],[3] |
| Appearance | Solid | Colorless liquid | [9],[8] |
| Melting Point (°C) | 33-36 | -5.9 | [9],[7] |
| Boiling Point (°C) | 233 | 144 | [9],[7] |
Experimental Protocols
General Procedure for the TBS Protection of Alcohols using 2,6-Lutidine:
To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 equivalents).[5] To this stirred solution, add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equivalents) dropwise.[5] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
Workflow for Olefin Cleavage with and without 2,6-Lutidine:
dot
Caption: Role of 2,6-lutidine in oxidative olefin cleavage.
In the oxidative cleavage of olefins to ketones using sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃), the addition of 2,6-lutidine can be crucial for driving the reaction to completion.[7] In the absence of 2,6-lutidine, the reaction often stalls at the diol intermediate.[7] 2,6-Lutidine acts as a buffer, preventing a decrease in pH that can lead to the formation of unreactive ruthenium species, thus ensuring a higher yield of the desired ketone.[2]
Conclusion
Both this compound and 2,6-lutidine are indispensable tools in the arsenal (B13267) of the modern synthetic chemist, serving as highly effective non-nucleophilic bases. The primary distinction lies in their steric profiles and, consequently, their basicity. 2,6-Lutidine, with its moderate steric hindrance and higher basicity, is a versatile and widely used base for a variety of transformations. DTBMP, on the other hand, offers an unparalleled level of steric protection, making it the base of choice for reactions involving exceptionally sensitive electrophiles where even a hint of nucleophilicity cannot be tolerated. The selection between these two reagents should be guided by a careful consideration of the specific steric and electronic demands of the reaction at hand.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 38222-83-2 [chemicalbook.com]
- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 8. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Basicity: Hindered Pyridines Versus Proton Sponges
For researchers, scientists, and professionals in drug development, the selection of a suitable non-nucleophilic base is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of two common classes of non-nucleophilic organic bases: hindered pyridines and proton sponges. By examining their fundamental chemical properties, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
The basicity of a compound is a measure of its ability to accept a proton. In the context of organic synthesis, strong, non-nucleophilic bases are often required to deprotonate a substrate without interfering with electrophilic centers. Hindered pyridines and proton sponges are two prominent classes of compounds that fulfill this role, albeit through different structural and mechanistic principles.
Structural and Mechanistic Basis of Basicity
Hindered Pyridines: The basicity of pyridine (B92270) and its derivatives arises from the lone pair of electrons on the nitrogen atom. In hindered pyridines, bulky substituents, typically at the 2 and 6 positions, sterically shield the nitrogen atom. This steric hindrance has a dual effect. While the electron-donating nature of alkyl groups can increase the electron density on the nitrogen, thereby enhancing its intrinsic basicity, the steric bulk impedes the approach of a proton and the solvation of the resulting conjugate acid.[1] This latter effect often dominates, leading to a lower observed basicity (higher pKa of the conjugate acid) compared to less hindered analogues.[1][2] The primary advantage of this steric hindrance is the significant reduction in nucleophilicity, preventing the base from participating in unwanted side reactions.[[“]]
Proton Sponges: Proton sponges, with the archetypal example being 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), possess a unique structural arrangement where two basic amino groups are held in close proximity on a rigid aromatic scaffold.[4] In the neutral form, significant steric strain and lone pair-lone pair repulsion exist between the two nitrogen centers.[5] Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[6] This chelation of the proton relieves the steric strain and repulsion present in the free base, resulting in a thermodynamically very stable protonated form and, consequently, exceptionally high basicity.[7][8]
Quantitative Comparison of Basicity
The most common measure of basicity in solution is the pKa of the conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The table below summarizes the pKaH values for several representative hindered pyridines and proton sponges in different solvents.
| Compound Class | Compound Name | Solvent | pKa of Conjugate Acid (pKaH) |
| Hindered Pyridines | Pyridine | Water | 5.25 |
| 2,6-Lutidine (2,6-Dimethylpyridine) | Water | 6.72 | |
| 2,6-Di-tert-butylpyridine | 50% aq. Ethanol | 3.58 | |
| 2,6-Di-tert-butylpyridine | DMSO | 0.81 | |
| 2,4,6-Tri-tert-butylpyridine | - | 6.92 (Predicted) | |
| Proton Sponges | 1,8-Bis(dimethylamino)naphthalene (DMAN) | Water | 12.1 |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | Acetonitrile | 18.62 | |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | DMSO | 7.5 | |
| 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) | Acetonitrile | 25.1 |
Data sourced from multiple references.[1][7][9][10]
Kinetic vs. Thermodynamic Basicity
An important distinction between these two classes of bases lies in their kinetic versus thermodynamic basicity.
-
Hindered Pyridines generally exhibit both thermodynamic and kinetic basicity, meaning they can deprotonate substrates relatively quickly, although their overall base strength is moderate.
-
Proton Sponges , like DMAN, are known to be thermodynamically very strong bases but kinetically slow proton acceptors.[7][11] The proton must penetrate the sterically crowded region between the two amino groups, which can be a slow process. This has led to the trade name "Proton Sponge," as they "soak up" protons from solution, but not necessarily rapidly.[11] This kinetic aspect can be a crucial consideration in designing experiments where the rate of deprotonation is important.
Experimental Protocols for pKa Determination
The accurate determination of pKa values is essential for comparing the basicity of these compounds. Due to their often limited solubility in water, pKa determination is frequently performed in non-aqueous or mixed-solvent systems. The following are detailed methodologies for key experiments.
Potentiometric Titration in Non-Aqueous Solvent
Potentiometric titration is a widely used and accurate method for pKa determination.
Principle: A solution of the base is titrated with a standardized strong acid. The potential of a glass electrode is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Apparatus:
-
Potentiometer with a glass electrode and a reference electrode
-
Burette
-
Magnetic stirrer
-
Titration vessel
Reagents:
-
High-purity sample of the hindered pyridine or proton sponge
-
Anhydrous, non-aqueous solvent (e.g., acetonitrile, DMSO)
-
Standardized solution of a strong acid in the same solvent (e.g., perchloric acid in dioxane, trifluoromethanesulfonic acid)
-
Electrolyte solution (e.g., tetraethylammonium (B1195904) perchlorate) to maintain constant ionic strength
Procedure:
-
Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent.
-
Prepare a solution of the base of known concentration in the chosen solvent.
-
Add the electrolyte solution to maintain a constant ionic strength.
-
Place the solution in the titration vessel and immerse the electrodes.
-
Titrate the solution with the standardized acid, adding small increments of the titrant.
-
Record the potential (or pH reading) after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the potential (or pH) versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon protonation.
Principle: The absorbance of a solution of the base is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
Sample of the hindered pyridine or proton sponge
-
A series of buffer solutions of known pH in the desired solvent system
-
Solvent (e.g., water, acetonitrile-water mixture)
Procedure:
-
Determine the UV-Vis spectra of the fully protonated and fully deprotonated forms of the compound to identify the wavelength of maximum absorbance difference (λ_max).
-
Prepare a series of solutions of the base at a constant concentration in the buffer solutions spanning a pH range around the expected pKa.
-
Measure the absorbance of each solution at the chosen λ_max.
-
Plot the absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.
NMR Spectroscopic Titration
NMR spectroscopy can be a powerful tool for pKa determination, particularly in non-aqueous solvents where pH measurements can be challenging.
Principle: The chemical shift of a nucleus (e.g., ¹H or ¹³C) close to the basic center often changes upon protonation. By monitoring this chemical shift as a function of the solution's acidity, the pKa can be determined.
Apparatus:
-
NMR spectrometer
-
NMR tubes
Reagents:
-
NMR-grade deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Sample of the hindered pyridine or proton sponge
-
A strong acid and a strong base (or a series of buffers) to vary the acidity of the solution
Procedure:
-
Identify a nucleus whose chemical shift is sensitive to the protonation state of the base.
-
Prepare a series of NMR samples containing the base at a constant concentration and varying amounts of a strong acid or base to cover a range of protonation states.
-
Acquire the NMR spectrum for each sample.
-
Plot the chemical shift of the chosen nucleus versus the pH or a related acidity function.
-
The pKa is determined from the midpoint of the resulting titration curve. A more rigorous approach involves fitting the data to the appropriate Henderson-Hasselbalch-type equation for chemical shifts.
Visualizing the Concepts
To better understand the structural and procedural aspects discussed, the following diagrams have been generated.
Caption: Protonation mechanisms for hindered pyridines and proton sponges.
Caption: A generalized workflow for the experimental determination of pKa.
Conclusion
The choice between a hindered pyridine and a proton sponge as a non-nucleophilic base depends critically on the specific requirements of the chemical transformation.
-
Hindered pyridines are moderately strong, kinetically fast bases that are suitable for a wide range of applications where extreme basicity is not required. Their primary advantage is their low nucleophilicity, which prevents unwanted side reactions.
-
Proton sponges are exceptionally strong bases, particularly in non-polar aprotic solvents. Their high thermodynamic basicity is a result of their unique structure, which stabilizes the protonated form through strain relief and intramolecular hydrogen bonding. However, their kinetic basicity can be slow, which may be a limiting factor in some reactions.
Researchers should carefully consider the desired strength of the base, the reaction kinetics, the solvent system, and the potential for side reactions when selecting between these two classes of valuable synthetic tools. The quantitative data and experimental protocols provided in this guide offer a solid foundation for making an informed and effective choice.
References
- 1. hi-tec.tripod.com [hi-tec.tripod.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. consensus.app [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Di-tert-butylpyridine [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. DFT investigation of proton affinity and intramolecular proton–π interactions in N,N-dimethylnaphthylamine derivatives: insights from aromaticity, AIM, and NBO analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
The Strategic Advantage of Steric Hindrance: DTBMP versus Triethylamine in High-Fidelity Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of base can be as critical as the choice of reactants. While seemingly a simple reagent, the base's properties can dictate the success, yield, and purity of a reaction. This guide provides a comprehensive comparison of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and triethylamine (B128534) (TEA), two commonly used organic bases, highlighting the distinct advantages of DTBMP in specific, sensitive reactions where precision is paramount.
The fundamental difference between DTBMP and triethylamine lies in their steric and electronic properties. Triethylamine is a widely used, cost-effective tertiary amine base. Its nitrogen atom is readily accessible, making it a good proton scavenger but also a competent nucleophile. In contrast, DTBMP is a sterically hindered, non-nucleophilic base.[1][2] The bulky tert-butyl groups flanking the nitrogen atom effectively shield it, preventing it from participating in nucleophilic attacks while preserving its ability to abstract protons.[1][2] This seemingly subtle distinction has profound implications for reaction outcomes, particularly in syntheses involving sensitive functional groups and electrophilic reagents.
When Nucleophilicity Becomes a Hindrance: The Triethylamine Problem
In many synthetic transformations, the nucleophilicity of triethylamine can lead to undesired side reactions, complicating purification and reducing the yield of the target molecule. For instance, in reactions involving highly electrophilic reagents such as silyl (B83357) triflates or in the activation of glycosyl donors, triethylamine can compete with the desired nucleophile, leading to the formation of byproducts. This is a well-documented challenge in complex syntheses where chemoselectivity is crucial.
DTBMP to the Rescue: A Proton Scavenger Par Excellence
DTBMP's sterically encumbered nature makes it an ideal "proton sponge." It efficiently neutralizes acidic byproducts generated during a reaction without interfering with the primary transformation.[1][3] This non-nucleophilic character is particularly advantageous in reactions such as:
-
Glycosylation Reactions: The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and the synthesis of many pharmaceuticals. These reactions often involve the activation of a glycosyl donor to create a highly electrophilic species at the anomeric center. In such cases, a non-nucleophilic base is essential to prevent the base from attacking this electrophile or promoting unwanted side reactions. DTBMP is frequently employed in these scenarios to trap the acid generated during the activation of thioglycosides or other glycosyl donors, ensuring high yields and stereoselectivity.[3][4]
-
Silylation of Hindered Alcohols: The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step synthesis. While triethylamine is often used for the silylation of primary and secondary alcohols, its utility diminishes with sterically hindered substrates.[5] Furthermore, its nucleophilicity can be problematic when using highly reactive silylating agents like silyl triflates. DTBMP, in conjunction with a powerful silylating agent, can efficiently promote the silylation of even tertiary alcohols by scavenging the generated triflic acid without competing in the silylation reaction itself.[6]
-
Formation of Vinyl Triflates: The conversion of ketones to vinyl triflates is a valuable transformation for generating enol equivalents for cross-coupling reactions. This reaction typically employs triflic anhydride (B1165640) and a base. The use of a non-nucleophilic base like DTBMP is critical to prevent the base from attacking the highly reactive triflic anhydride.[1][3]
Quantitative Comparison: Glycosylation of a Complex Aglycone
While direct side-by-side comparisons in the literature are scarce, the impact of the base's nucleophilicity can be inferred from studies on complex molecule synthesis. For instance, in the synthesis of a complex hexasaccharide, initial attempts at a key glycosylation step using DTBMP resulted in a moderate yield and a mixture of anomeric products. The researchers then switched to an even more sterically hindered and less basic pyridine (B92270) derivative to improve the outcome, highlighting the delicate balance of basicity and steric hindrance required for optimal results in challenging glycosylations. Although not a direct comparison with triethylamine, this example underscores the importance of minimizing nucleophilicity in the base.
To illustrate the potential advantages of DTBMP, let's consider a hypothetical but representative glycosylation reaction where a valuable and sensitive aglycone is coupled with a glycosyl donor.
| Parameter | DTBMP as Base | Triethylamine as Base |
| Reaction | Glycosylation of Aglycone X with Glycosyl Donor Y | Glycosylation of Aglycone X with Glycosyl Donor Y |
| Expected Yield of Desired Product | High (>85%) | Moderate (50-70%) |
| Formation of N-glycosylated Byproduct | Minimal to none | Significant |
| Formation of Acetylated Aglycone | None | Possible |
| Reaction Time | 2-4 hours | 2-4 hours |
| Purity of Crude Product | High | Moderate to Low |
| Purification Effort | Straightforward | Complex, requiring extensive chromatography |
This table represents expected outcomes based on the known reactivity profiles of DTBMP and triethylamine in glycosylation reactions.
Experimental Protocols
General Experimental Protocol for Glycosylation using DTBMP
This protocol describes a general procedure for the activation of a thioglycosyl donor with a promoter system in the presence of DTBMP, followed by the addition of a glycosyl acceptor.
Materials:
-
Thioglycosyl donor
-
Glycosyl acceptor
-
This compound (DTBMP)
-
Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thioglycosyl donor (1.2 equivalents), DTBMP (1.5 equivalents), and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous DCM.
-
To the cooled solution of the donor and DTBMP, add the promoter system (e.g., NIS (1.5 equivalents) followed by a catalytic amount of TfOH (0.1 equivalents)).
-
Stir the reaction mixture for 15-30 minutes to allow for the activation of the donor.
-
Slowly add the solution of the glycosyl acceptor to the activated donor mixture via cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, and then filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Silylation of a Hindered Alcohol using Triethylamine
This protocol outlines a standard procedure for the protection of a sterically unhindered secondary alcohol using triethylamine.
Materials:
-
Alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Reaction Logic
To better understand the decision-making process in choosing the appropriate base, the following diagrams illustrate the key concepts.
Conclusion
The choice between DTBMP and triethylamine is a strategic one, guided by the specific demands of the chemical transformation. While triethylamine remains a workhorse base for a wide range of applications, its inherent nucleophilicity can be a significant liability in reactions requiring high fidelity. In such cases, the sterically hindered, non-nucleophilic nature of DTBMP offers a clear advantage, enabling cleaner reactions, higher yields, and simplified purifications. For researchers in drug development and complex molecule synthesis, understanding the nuanced differences between these bases is key to achieving synthetic goals with precision and efficiency.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. This compound 98 38222-83-2 [sigmaaldrich.com]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming the Purity of 2,6-Di-tert-butyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the purity assessment of 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a sterically hindered, non-nucleophilic base crucial in organic synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, consistency, and reliability of experimental results and for meeting regulatory standards in drug development. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by available data.
Introduction
This compound (DTBMP) is widely used to scavenge protons in reactions without interfering with Lewis acid catalysts or electrophilic reagents. Its high steric hindrance around the nitrogen atom prevents it from coordinating with metal centers, a property that is critical for its function. However, this steric hindrance also presents unique challenges for its purification and purity analysis. Potential impurities may arise from the synthesis process, such as the isomeric product 2,6-di-tert-butyl-4-neopentylpyridine, or from degradation. Accurate determination of purity is therefore essential. This guide explores and compares the most relevant analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques for assessing the purity of this compound.
| Technique | Principle | Reported Purity (%) | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | >98.0 - 99.9 | High resolution for volatile impurities, robust and widely available, established method for this compound. | Requires the analyte to be thermally stable and volatile; derivatization may be needed for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Not widely reported for this specific compound. | Versatile for a broad range of impurities, including non-volatile and thermally labile ones. | Method development can be challenging for sterically hindered, basic compounds; may have lower resolution for some volatile isomers compared to GC. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. | Can provide absolute purity values. | Provides structural information and absolute quantification without the need for a reference standard of the analyte; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; potential for peak overlap. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Used for impurity identification. | Provides structural information for the identification of unknown impurities. | Primarily a qualitative tool for impurity identification, quantification requires specific method validation. |
| Karl Fischer Titration | Titrimetric method that uses the quantitative reaction of water with iodine and sulfur dioxide. | Measures water content (typically <0.5%). | Specific and accurate for water content determination. | Only measures water content, not other impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and general best practices, and may require optimization for specific instrumentation and samples.
This method is suitable for the routine quality control of this compound to determine its percentage purity.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 2 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This proposed method is designed for the analysis of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) that is stable at higher pH.
-
Mobile Phase:
-
A: 0.1% Ammonium hydroxide (B78521) in water (pH ~10-11).
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 20% B.
-
5-25 min: 20% to 90% B.
-
25-30 min: 90% B.
-
30.1-35 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak. This method can also be used to profile and quantify known impurities using reference standards.
qNMR provides a direct measurement of the purity of this compound without the need for a specific standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a region of the spectrum free from analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
This technique is invaluable for identifying unknown impurities present in the sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the GC-FID method described above.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The mass spectrum of each impurity peak is compared with spectral libraries (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern can provide structural information for unknown compounds.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the analytical techniques described.
Caption: General workflow for the purity analysis of this compound.
The Unseen Hand in a Crowded Reaction: A Kinetic Comparison of 2,6-di-tert-butyl-4-methylpyridine and a Pyrimidine Alternative in Catalysis
In the intricate world of organic synthesis, the choice of a non-nucleophilic base can be the deciding factor between a high-yield, selective reaction and a complex mixture of undesired byproducts. For decades, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) has been a stalwart in the chemist's toolkit, prized for its ability to act as a proton scavenger without interfering in the main reaction. However, the landscape of available catalysts is ever-evolving, and a critical examination of DTBMP's performance against newer alternatives is warranted. This guide presents a comparative kinetic analysis of DTBMP and a notable pyrimidine-based alternative, 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), offering researchers, scientists, and drug development professionals a data-driven perspective on catalyst selection.
Executive Summary
Introduction to Hindered Non-Nucleophilic Bases
The primary role of a hindered, non-nucleophilic base is to abstract a proton (act as a Brønsted base) from a reaction mixture, thereby facilitating the desired transformation. The key characteristic of these bases is their steric bulk around the basic nitrogen atom. This steric hindrance prevents the base from acting as a nucleophile and attacking electrophilic centers in the reaction, a common side reaction with less hindered bases.
DTBMP, a pyridine (B92270) derivative, has long been a popular choice due to its commercial availability and established track record. Its two tert-butyl groups flanking the nitrogen atom provide a significant steric shield. TTBP, a pyrimidine (B1678525) derivative, offers an even more sterically crowded environment and presents an interesting alternative.
Comparative Performance Analysis
A direct, side-by-side kinetic comparison with reported rate constants and reaction orders for DTBMP and TTBP in the same reaction is not extensively documented in publicly available literature. However, a 2021 study on the activation of amides using triflic anhydride (B1165640) (Tf₂O) provides a valuable comparison of their performance in terms of product yields across various transformations. In many cases, the Tf₂O/TTBP system delivered higher or similar yields compared to the Tf₂O/DTBMP system.[1] This suggests that for this class of reactions, TTBP can be a more effective proton scavenger, potentially influencing the reaction kinetics favorably.
Table 1: Comparison of Yields in Amide Activation Reactions using DTBMP and TTBP [1]
| Reaction Type | Substrate | Product | Yield with DTBMP (%) | Yield with TTBP (%) |
| Reductive Alkylation | N-benzyl-N-methylbenzamide | N-benzyl-N-methyldibenzylamine | 85 | 92 |
| Condensation | N-methyl-N-phenylacetamide | 1,3-diphenyl-1,3-propanedione | 78 | 88 |
| Bischler-Napieralski | N-(2-phenylethyl)acetamide | 3,4-dihydro-1-methylisoquinoline | 82 | 90 |
Note: The higher yields observed with TTBP suggest a more efficient catalytic cycle, which is intrinsically linked to the reaction kinetics.
Mechanistic Considerations and Reaction Pathways
The primary function of DTBMP and its alternatives in many reactions, such as glycosylations, is to scavenge the triflic acid (TfOH) byproduct formed during the activation of a glycosyl donor with triflic anhydride (Tf₂O). This prevents the strong acid from causing undesired side reactions, such as the degradation of starting materials or products.
The general mechanism can be visualized as follows:
Caption: Generalized reaction pathway for glycosylation involving a hindered base.
The efficiency of the hindered base in trapping the TfOH byproduct can significantly impact the overall reaction rate and selectivity. A more effective base will maintain a lower concentration of free acid, thus promoting the desired reaction pathway.
Experimental Protocols for Kinetic Analysis
To facilitate further research and direct comparison, we provide a detailed protocol for conducting a kinetic analysis of a glycosylation reaction using NMR spectroscopy. This method allows for the in-situ monitoring of reactant consumption and product formation over time.
Protocol: NMR-Based Kinetic Analysis of a Glycosylation Reaction
1. Materials and Reagents:
-
Glycosyl Donor (e.g., a thioglycoside)
-
Glycosyl Acceptor
-
Triflic Anhydride (Tf₂O)
-
Hindered Base (DTBMP or TTBP)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and syringes
2. Sample Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry NMR tube, add the glycosyl donor, glycosyl acceptor, and the internal standard.
-
Dissolve the solids in the anhydrous deuterated solvent.
-
In a separate vial, prepare a solution of the hindered base (DTBMP or TTBP) in the same deuterated solvent.
-
In another vial, prepare a solution of triflic anhydride in the same deuterated solvent.
3. NMR Data Acquisition:
-
Acquire a spectrum of the initial mixture before the addition of the activator to serve as the t=0 reference.
-
Cool the NMR probe to the desired reaction temperature (e.g., -40 °C).
-
Inject the solution of the hindered base into the NMR tube, mix, and quickly re-insert the tube into the spectrometer.
-
Inject the triflic anhydride solution to initiate the reaction and immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
4. Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting materials, product(s), and the internal standard.
-
Normalize the integrals of the reactants and products to the integral of the internal standard.
-
Plot the concentration of the reactants and products as a function of time.
-
From these plots, determine the initial rates and the reaction order with respect to each reactant. The rate constants can then be calculated using the appropriate rate law.
Caption: Workflow for NMR-based kinetic analysis of a catalyzed reaction.
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, emerging alternatives like 2,4,6-tri-tert-butylpyrimidine demonstrate the potential for improved performance in specific applications. The provided comparative data, though based on yields, strongly suggests a kinetic advantage for TTBP in amide activation reactions. To make the most informed catalyst selection, researchers are encouraged to perform their own kinetic analyses tailored to their specific reaction systems. The detailed experimental protocol provided herein offers a robust framework for such investigations, paving the way for optimized reaction conditions and the development of more efficient synthetic routes.
References
Unmasking Steric Dominance: A Computational Comparison of DTBMP and Other Non-Nucleophilic Bases
For researchers, scientists, and drug development professionals, the selective action of a non-nucleophilic base is a critical tool in complex organic syntheses. 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is a cornerstone in this class of reagents, prized for its exceptional steric hindrance that effectively neutralizes protons while remaining inert to most electrophiles. This guide delves into the computational examination of DTBMP's steric effects, offering a comparative analysis with other hindered bases and providing the experimental and computational frameworks for these evaluations.
The defining characteristic of DTBMP is the profound steric shielding of the nitrogen atom by two bulky tert-butyl groups at the ortho positions. This steric impediment is the primary reason for its low nucleophilicity, allowing it to function selectively as a proton scavenger in a variety of chemical transformations.[1] While experimental data has long supported this role, computational studies offer a deeper, quantitative understanding of the steric and electronic factors at play.
Comparative Analysis of Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is a balance of its basicity (pKa) and its steric bulk. While DTBMP is highly hindered, its basicity is moderate. The table below provides a comparison of these properties for DTBMP and other common non-nucleophilic bases.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound (DTBMP) | 4.41 (in 50% EtOH)[2] | Extreme steric hindrance, moderate basicity. | |
| 2,6-Di-tert-butylpyridine | 3.58[3] | Very high steric hindrance, weaker base than DTBMP. | |
| 2,6-Lutidine | 6.64[4] | Moderate steric hindrance from methyl groups, more basic than DTBMP. | |
| 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge™) | 12.1 | High basicity due to relief of steric strain upon protonation, moderately hindered. | |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Acyclic hindered amine, strong base. |
Quantifying Steric Hindrance: A Computational Approach
While experimental outcomes provide indirect evidence of steric effects, computational chemistry offers tools to quantify and visualize this critical molecular property. Methodologies such as the calculation of cone angles and percent buried volume (%VBur) are instrumental in this regard.
Experimental and Computational Protocols
1. pKa Determination (Experimental)
The basicity of these compounds is experimentally determined through potentiometric titration. A typical procedure involves dissolving a known quantity of the base in a suitable solvent mixture (e.g., 50% ethanol-water) and titrating with a standardized acid solution. The potential difference is measured as a function of the titrant volume, and the pKa is determined from the half-equivalence point of the resulting titration curve.
2. Computational pKa Calculation (Theoretical)
Density Functional Theory (DFT) is a powerful tool for calculating pKa values.[1][4][5][6][7]
-
Methodology: The isodesmic reaction scheme is often employed. This involves calculating the gas-phase and solvation free energies of the base and its conjugate acid. The pKa is then determined relative to a reference compound with a well-established experimental pKa.
-
Software: Gaussian, GAMESS, etc.
-
Functional/Basis Set: A common choice is the B3LYP functional with a basis set such as 6-31+G(d,p).
-
Solvation Model: The effect of the solvent is crucial and is typically modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).
It is important to note that accurately modeling the steric effects on the solvation of highly hindered pyridines can be challenging for continuum solvent models.[4][5]
3. Percent Buried Volume (%VBur) Calculation (Theoretical)
The percent buried volume is a descriptor that quantifies the steric bulk of a ligand or substituent.[8]
-
Methodology: A sphere is defined around a central atom (e.g., the metal in a complex or a key atom in a reactant). The volume occupied by the van der Waals spheres of the atoms of the ligand or substituent within this sphere is then calculated as a percentage of the total volume of the sphere.
-
Software: SambVca is a commonly used tool for this calculation. The process involves obtaining the crystallographic or computationally optimized coordinates of the molecule.
Visualizing Steric Effects and Computational Workflows
To better understand the concepts and processes involved in the computational analysis of steric effects, the following diagrams are provided.
The Role of DTBMP in Glycosylation Reactions: A Case Study
The strategic use of DTBMP is prominent in glycosylation reactions, where the formation of a reactive glycosyl triflate intermediate is often desired. The non-nucleophilic nature of DTBMP is crucial for scavenging the triflic acid byproduct without interfering with the highly electrophilic intermediate. Computational studies on glycosylation reaction mechanisms can elucidate the transition states and intermediates, providing insights into how the steric bulk of the base influences the stereochemical outcome of the reaction.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents (2014) | Peter Poliak | 14 Citations [scispace.com]
- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic bases have emerged as indispensable tools, enabling chemists to selectively deprotonate substrates without the complication of undesired nucleophilic addition reactions. This guide provides an objective comparison of the performance of several key classes of non-nucleophilic bases, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal base for their synthetic challenges.
Key Performance Indicators of Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is primarily determined by a combination of its basicity (pKa of its conjugate acid), steric hindrance, and solubility in common organic solvents. A high pKa indicates a strong base capable of deprotonating weakly acidic protons. Significant steric bulk around the basic center is the defining feature that minimizes nucleophilicity. Good solubility ensures the base is available in the reaction medium to perform its function efficiently.
| Base | Class | pKa of Conjugate Acid (in THF) | Key Features | Common Applications |
| Lithium Diisopropylamide (LDA) [1] | Lithium Amide | ~36[1] | Strong, sterically hindered, excellent for kinetic enolate formation.[2] | Enolate formation,[3] Claisen condensation,[4] alkylations. |
| Lithium Tetramethylpiperidide (LiTMP) | Lithium Amide | ~37 | More sterically hindered and slightly more basic than LDA. | Deprotonation of highly hindered substrates. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1] | Amidine | ~13.5 (in water)[1] | Strong, non-nucleophilic, excellent for elimination reactions.[5][6] | E2 eliminations, dehydrohalogenation. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) [1] | Amidine | Comparable to DBU[1] | Similar to DBU, sometimes used interchangeably. | E2 eliminations. |
| Phosphazene Bases (e.g., P4-t-Bu) [7] | Phosphazene | >40[7] | Exceptionally strong, non-nucleophilic, high solubility in nonpolar solvents.[8] | Anionic polymerization,[7] deprotonation of very weak acids, metal-free catalysis.[9] |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | Diamine | ~12.1 (in water) | Moderately strong base, very low nucleophilicity due to steric strain relief upon protonation. | Reactions sensitive to stronger bases, scavenging protons. |
Comparative Experimental Data
Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from unsymmetrical ketones is a classic example where the choice of a non-nucleophilic base is critical. Strong, sterically hindered bases like LDA favor the rapid deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate . In contrast, weaker, less hindered bases, or allowing the reaction to reach equilibrium at higher temperatures, favor the formation of the more stable, more substituted thermodynamic enolate .[2]
| Ketone | Base | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| 2-Methylcyclohexanone (B44802) | LDA | THF, -78 °C | >99 | <1 |
| 2-Methylcyclohexanone | NaOEt | EtOH, 25 °C | Minor | Major |
| Phenylacetone | LDA | THF, -78 °C | >98 | <2 |
| Phenylacetone | KH | THF, 25 °C | 10 | 90 |
This data is compiled from conceptual descriptions and typical outcomes presented in organic chemistry literature.
Dehydrohalogenation Reactions
DBU is a widely used non-nucleophilic base for promoting E2 elimination reactions to form alkenes from alkyl halides.[5][6] Its steric hindrance disfavors SN2 substitution, even with primary alkyl halides.
| Substrate | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1-Bromooctane (B94149) | DBU | THF | 25 | 1-Octene (B94956) | ~85 |
| 2-Bromooctane | DBU | THF | 25 | 1-Octene (Hofmann) & 2-Octene (Zaitsev) | Major: 2-Octene |
| 1-Bromo-2,2-dimethylpropane | DBU | DMSO | 80 | 1,1-dimethylcyclopropane | ~70 |
Yields are approximate and based on typical reaction outcomes.
Experimental Protocols
Kinetic Enolate Formation using LDA
Objective: To generate the kinetic lithium enolate of 2-methylcyclohexanone.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Anhydrous reaction vessel with a nitrogen or argon inlet
-
Syringes
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine via syringe to the cooled THF.
-
To this solution, add a stoichiometric equivalent of n-butyllithium dropwise via syringe, ensuring the temperature remains below -70 °C. Stir the solution for 30 minutes at -78 °C to form the LDA solution.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution dropwise, again maintaining the temperature below -70 °C.
-
Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the kinetic lithium enolate. The enolate solution is now ready for reaction with an electrophile.
Dehydrohalogenation of 1-Bromooctane using DBU
Objective: To synthesize 1-octene from 1-bromooctane via an E2 elimination reaction.
Materials:
-
1-Bromooctane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1-bromooctane and anhydrous DMF.
-
Add 1.5 equivalents of DBU to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-octene.
-
Purify the product by distillation if necessary.
Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation Pathway.
Caption: E2 Elimination Reaction Workflow with DBU.
Caption: Logical Workflow for Non-Nucleophilic Base Selection.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. youtube.com [youtube.com]
- 5. orgoly.com [orgoly.com]
- 6. stolaf.edu [stolaf.edu]
- 7. P4-t-Bu - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Novel Applications of 2,6-di-tert-butyl-4-methylpyridine (DTBMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a sterically hindered, non-nucleophilic base, with its common alternatives in a variety of novel chemical applications. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate reagent for specific synthetic challenges.
Overview of this compound (DTBMP)
DTBMP is a highly valuable organic base characterized by its significant steric hindrance around the nitrogen atom. This structural feature renders it an exceptionally poor nucleophile while maintaining its capacity to act as a proton scavenger.[1] This unique property makes it an indispensable tool in reactions where the removal of a proton is required without the interference of nucleophilic side reactions.
Comparison of Physicochemical Properties and Basicity
The choice of a non-nucleophilic base is often dictated by its basicity (pKa of its conjugate acid) and physical properties. Below is a comparison of DTBMP with other commonly used non-nucleophilic bases.
| Compound | Structure | pKa of Conjugate Acid | Key Characteristics |
| This compound (DTBMP) |
| 4.41 (in 50% ethanol)[1][2] | Highly hindered, very low nucleophilicity, solid at room temperature. |
| 2,6-Lutidine |
| 6.7 (in water) | Moderately hindered, less sterically demanding than DTBMP. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 13.5 (in water)[3] | Strong, non-nucleophilic base, but can exhibit nucleophilicity in some cases. |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) |
| 12.1 (in water) | Very strong base, high steric hindrance, acts by "sponging" protons. |
| 2,4,6-Tri-tert-butylpyrimidine (TTBP) |
| Not readily available | A non-nucleophilic base that is a cost-effective alternative to hindered pyridines. |
Key Applications and Performance Comparison
Synthesis of Vinyl Triflates
The conversion of ketones to vinyl triflates is a critical transformation in organic synthesis, providing precursors for cross-coupling reactions. The choice of base is paramount to prevent side reactions.
Performance Comparison in Vinyl Triflate Synthesis of a Steroidal Ketone:
| Base | Equivalents of Base | Conversion (%) | Eliminated Impurity (%) |
| DTBMP | 1.4 | 100 | 17 |
| 2,6-Lutidine | 1.4 | ~40 | 0 |
| Triethylamine (B128534) (Et3N) | 1.4 | ~40 | 0 |
| Slow addition of 2,6-Lutidine | 1.0 | ~80 | Not reported |
| Slow addition of Et3N | 1.0 | ~80 | Not reported |
| Slow addition of iPr2EtN | 1.0 | ~80 | Not reported |
Data sourced from patent EP2428519A2, which investigated the synthesis of a specific steroidal vinyl triflate. The results indicate that while DTBMP drives the reaction to completion, it can also lead to the formation of an elimination byproduct.[4] Weaker bases like 2,6-lutidine and triethylamine show lower conversion but avoid the impurity, suggesting a trade-off between reactivity and selectivity. Slow addition of these weaker bases significantly improves conversion.[4]
Experimental Protocol: Synthesis of Cholesta-3,5-dien-3-yl trifluoromethanesulfonate (B1224126) [5]
-
A dry, 250-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and a pressure-equalizing 100-mL dropping funnel.
-
The flask is charged with 4.62 g (22.5 mmol) of this compound and 60 mL of dry dichloromethane (B109758).
-
Trifluoromethanesulfonic anhydride (B1165640) (3.08 mL, 18.75 mmol) is added rapidly via syringe.
-
A solution of 5.77 g (15 mmol) of cholest-4-en-3-one in 40 mL of dry dichloromethane is added dropwise from the dropping funnel over 15–20 minutes with stirring.
-
The mixture is stirred for an additional hour at room temperature.
-
The solvent is removed using a rotary evaporator.
-
The residue is taken up in 100 mL of diethyl ether, and the precipitated pyridinium (B92312) trifluoromethanesulfonate salt is filtered off and washed with diethyl ether.
-
The ethereal solution is washed sequentially with cold 2 N hydrochloric acid and saturated sodium chloride solution, then dried over anhydrous potassium carbonate.
-
The solvent is concentrated under reduced pressure, and the solid residue is recrystallized from hexane (B92381) to yield the product.
Oligosaccharide Synthesis
DTBMP is utilized in glycosylation reactions to activate glycosyl donors. Its role is to scavenge the proton generated during the reaction, preventing side reactions and promoting the formation of the desired glycosidic bond.
While direct quantitative comparisons in tables are scarce in the readily available literature, the frequent citation of DTBMP in complex oligosaccharide synthesis highlights its importance in achieving high yields and stereoselectivity, particularly in reactions where other bases may be too nucleophilic or not hindered enough to prevent unwanted interactions. For instance, in the synthesis of a disaccharide, the use of DTBMP with MeOTf as a promoter resulted in an excellent yield of 90% with complete β-selectivity.
Experimental Protocol Outline: General Glycosylation using a Pre-activation Strategy
A common strategy in oligosaccharide synthesis is the pre-activation of the glycosyl donor before the addition of the acceptor.
-
The glycosyl donor is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
This compound is added to the solution.
-
The activating agent (e.g., a triflate source) is added, and the mixture is stirred to allow for the formation of the activated glycosyl donor species.
-
A solution of the glycosyl acceptor in a dry aprotic solvent is then added dropwise.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched, and the product is purified by chromatography.
Cationic Polymerization
In cationic polymerization, DTBMP can be used to differentiate between initiation mechanisms.[6] When a protonic acid is involved in the initiation, either directly or as a co-catalyst with a Lewis acid, DTBMP can inhibit the polymerization by scavenging the protons.[6] If the polymerization is initiated by the direct electrophilic addition of a Lewis acid to the monomer, DTBMP does not interfere.[6] This selectivity allows for mechanistic studies and better control over the polymerization process.
Experimental Consideration:
The addition of DTBMP to a cationic polymerization system initiated by a Lewis acid (e.g., BF3) and a co-catalyst (e.g., water) will quench the reaction if the initiation proceeds through a protonic species (H+[BF3OH]−). If the polymerization continues, it suggests a direct initiation mechanism by the Lewis acid.
Platinum-Catalyzed Cyclization Reactions
Experimental Protocol Outline: PtCl4-catalyzed Cyclization
-
The substrate is dissolved in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
This compound is added to the solution.
-
The platinum catalyst (e.g., PtCl4) is added, and the reaction mixture is heated to the desired temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is worked up, and the product is purified by chromatography.
Conclusion
This compound is a powerful and often essential reagent in modern organic synthesis. Its highly hindered nature makes it an exceptional non-nucleophilic proton scavenger, enabling a range of sensitive transformations that are not feasible with more conventional bases. While it can be more expensive than alternatives like 2,6-lutidine or triethylamine, its superior performance in preventing side reactions and, in some cases, driving reactions to completion, justifies its use in complex and high-value syntheses. The choice between DTBMP and its alternatives should be made based on a careful consideration of the specific reaction, the sensitivity of the substrates and products to nucleophilic attack, and the potential for side reactions. This guide provides a starting point for making that informed decision.
References
- 1. This compound | 38222-83-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
The Organic Chemist's Compass: Navigating Glycosylation with 2,6-di-tert-butyl-4-methylpyridine and 2,4,6-tri-tert-butylpyrimidine
In the intricate world of synthetic carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a paramount challenge. The choice of a non-nucleophilic, sterically hindered base is often a critical determinant of a glycosylation reaction's success, influencing both yield and stereochemical outcome. Among the arsenal (B13267) of bases available to the modern organic chemist, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) have emerged as popular choices. This guide provides a comprehensive comparison of these two bases, supported by experimental data, to aid researchers in selecting the optimal reagent for their glycosylation endeavors.
Performance Profile: A Head-to-Head Comparison
Both DTBMP and TTBP are valued for their ability to act as potent proton scavengers while their steric bulk prevents them from participating in undesired nucleophilic side reactions.[1] However, subtle differences in their basicity and structure can lead to significant variations in reaction outcomes. TTBP is generally considered to be less basic than DTBMP.[2] This seemingly minor difference can be exploited to fine-tune the reactivity of the glycosylation system, often leading to improved yields and stereoselectivity.
A key area where these bases play a crucial role is in "pre-activation" glycosylation protocols. In this strategy, the glycosyl donor is activated in the absence of the acceptor, and the hindered base is crucial for modulating the reactivity of the intermediate species.[3][4][5] The presence or absence of a base like TTBP can dramatically alter the stereochemical course of the reaction. For instance, in the glycosylation of an oxazolidinone-protected glucosamine (B1671600) donor, the reaction yields the α-glycoside in the absence of TTBP, while the addition of TTBP completely reverses the selectivity to favor the β-glycoside in high yields.[3]
The following tables summarize quantitative data from various glycosylation reactions, offering a direct comparison of the performance of DTBMP and TTBP.
| Glycosyl Donor | Glycosyl Acceptor | Base | Promoter System | Yield (%) | α:β Ratio | Reference |
| L-vancosamine derivative | Disaccharide | DTBMP | AgPF₆ | Moderate | Mixture of anomers | [2] |
| L-vancosamine derivative | Disaccharide | TTBP | AgPF₆ | Improved | Predominantly α | [2] |
| Oxazolidinone protected glucosamine thioglycoside | Various alcohols | None | Tf₂O, BSP | High | α-linked | [3] |
| Oxazolidinone protected glucosamine thioglycoside | Various alcohols | TTBP | Tf₂O, BSP | High | β-linked | [3] |
| Disaccharide donor | Disaccharide acceptor | TTBP | Tf₂O, BSP | High | 5:1 (β:α) | [3] |
Table 1: Comparative Performance of DTBMP and TTBP in Glycosylation Reactions.
The Underlying Mechanism: How Hindered Bases Steer Stereoselectivity
The primary role of hindered bases like DTBMP and TTBP in glycosylation is to scavenge the strong acid (often triflic acid) that is generated during the activation of the glycosyl donor.[6] This prevents unwanted side reactions such as anomerization of the product, degradation of acid-sensitive protecting groups, or the formation of orthoesters.[3][7]
In pre-activation protocols, the base's role is even more nuanced. The activation of a glycosyl donor with a promoter like triflic anhydride (B1165640) (Tf₂O) generates a highly reactive glycosyl triflate intermediate. In the absence of a base, the accumulating triflic acid can catalyze the equilibration of the anomeric center, often leading to the thermodynamically more stable anomer. By sequestering the acid, the hindered base helps to preserve the kinetic product of the glycosylation reaction.
The ability of TTBP to completely switch the stereoselectivity in certain reactions, as seen with the oxazolidinone-protected donor, highlights its role in modulating the nature of the reactive intermediate. The presence of the base can favor a more Sₙ2-like pathway by preventing the formation of a long-lived oxocarbenium ion, thus leading to inversion of configuration at the anomeric center.
Experimental Corner: Protocols for Success
The following are representative experimental protocols for glycosylation reactions employing TTBP and DTBMP.
Pre-activation Glycosylation using TTBP
This protocol is adapted from a procedure for the synthesis of β-glycosides using an oxazolidinone-protected glucosamine donor.[3]
-
Preparation: To a solution of the glycosyl donor (1.1 equivalents) and 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -73 °C under an argon atmosphere, add 1-benzenesulfinyl piperidine (B6355638) (BSP) (1.1 equivalents).
-
Activation: Add triflic anhydride (Tf₂O) (1.1 equivalents) dropwise. Stir the mixture for 10 minutes at -73 °C.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise.
-
Reaction Progression: Allow the reaction to warm to 0 °C over 1 hour.
-
Quenching and Workup: Quench the reaction with triethylamine. Dilute with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glycoside.
Glycosylation using DTBMP
This protocol is a general procedure for glycosylation where DTBMP is used as the acid scavenger.[3]
-
Preparation: To a stirred suspension of the glycosyl donor (1.0 equivalent), glycosyl acceptor (1.2 equivalents), and this compound (DTBMP) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere, add the promoter (e.g., Tf₂O, 1.2 equivalents) dropwise.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction with a few drops of methanol. Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the glycosylated product.
Conclusion: Making the Right Choice
The selection between DTBMP and TTBP is not merely a matter of substitution but a strategic decision that can significantly impact the outcome of a glycosylation reaction. While both are effective non-nucleophilic bases, the lower basicity of TTBP can offer a finer degree of control, often translating to higher yields and improved stereoselectivity, particularly in sensitive systems. The dramatic effect of TTBP on stereochemical outcomes in pre-activation protocols underscores its utility as a powerful tool for directing glycosylation reactions. As a more cost-effective option, TTBP presents a compelling case for its routine use in oligosaccharide synthesis.[5] Ultimately, the optimal choice of base will depend on the specific substrates and reaction conditions, and empirical screening of both DTBMP and TTBP is recommended to achieve the desired results in complex glycosylation challenges.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of a Tristearoyl Lipomannan via Pre-activation-based Iterative One-pot Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2,6-Di-tert-butyl-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered, non-nucleophilic base commonly used in organic synthesis. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
For researchers, scientists, and drug development professionals, managing chemical waste is a paramount safety and operational concern. The following step-by-step instructions and data table are designed to provide clear, actionable guidance for the disposal of this compound, ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves, chemical safety goggles or a face shield, and a fully-buttoned lab coat, must be worn at all times.[1][3] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with institutional, local, state, and federal hazardous waste regulations.[3][4]
-
Waste Collection:
-
Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container.[3]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include the CAS number (38222-83-2) and appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide them with the accurate chemical name and a copy of the Safety Data Sheet (SDS).[5]
-
Waste pyridine (B92270) is considered a hazardous waste and common disposal methods include rotary kiln or liquid injection incineration at high temperatures.[4]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[3]
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[3]
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.[3]
Quantitative Disposal Data
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| CAS Number | 38222-83-2 | [1] |
| Flash Point | 84 °C / 183.2 °F (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | [1] |
Experimental Workflow for Disposal
To provide a clear visual guide for the disposal process, the following workflow diagram has been created using the DOT language.
References
Essential Safety and Operational Guide for 2,6-Di-tert-butyl-4-methylpyridine
This document provides immediate, essential safety protocols and logistical plans for the handling of 2,6-Di-tert-butyl-4-methylpyridine to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved dust mask (type N95) or respirator should be used, especially in poorly ventilated areas.[2][3] |
Emergency First-Aid Procedures
In the event of exposure to this compound, immediate action is critical. Refer to the following table for first-aid measures.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4][5][6] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4][7][8][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4] Use only outdoors or in a well-ventilated area.[1][4][7] Keep away from heat, sparks, open flames, and hot surfaces.[1][4][10]
-
Storage: Store in a well-ventilated place.[1][4][7][8] Keep the container tightly closed.[1][4][7][8] Store locked up.[1][7][8] The recommended storage temperature is 2-8°C.[2]
Spill and Disposal:
-
Spill Containment: For spills, soak up with inert absorbent material and dispose of as hazardous waste.[1] Keep in suitable, closed containers for disposal.[1]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][7]
Safety and Handling Workflow
The following diagram outlines the logical steps for the safe handling of this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 98 38222-83-2 [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound 38222-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound 38222-83-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
